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  • Product: Pentyl (4-chloro-2-methylphenoxy)acetate
  • CAS: 84162-58-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical and Physical Properties of Pentyl (4-chloro-2-methylphenoxy)acetate

Executive Summary Pentyl (4-chloro-2-methylphenoxy)acetate, commonly referred to as MCPA pentyl ester, is a highly lipophilic ester derivative of the widely utilized phenoxyacetic acid herbicide, MCPA. In the context of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentyl (4-chloro-2-methylphenoxy)acetate, commonly referred to as MCPA pentyl ester, is a highly lipophilic ester derivative of the widely utilized phenoxyacetic acid herbicide, MCPA. In the context of modern chemical research and drug development, phenoxyacetic acid derivatives serve as critical structural motifs for exploring prodrug strategies, esterase-mediated metabolic activation, and membrane permeability. This whitepaper provides a comprehensive, expert-level analysis of the physicochemical properties, synthesis mechanics, and analytical profiling of MCPA pentyl ester, designed for researchers and analytical scientists requiring rigorous, field-proven methodologies.

Molecular Identity & Structural Significance

MCPA pentyl ester is formed through the esterification of the carboxylic acid group of MCPA with 1-pentanol. The masking of the free carboxylic acid neutralizes the molecule's charge at physiological pH, drastically altering its pharmacokinetic and physical profile.

In drug development and agrochemical formulation, esterification is a classical prodrug strategy. The pentyl chain introduces significant hydrophobic bulk, which facilitates passive diffusion across lipid bilayers. However, this structural modification also necessitates intracellular cleavage by ubiquitous carboxylesterases to release the active MCPA acid, making it an excellent model compound for studying in vitro metabolic stability and esterase kinetics.

Physicochemical Properties

The physical and chemical properties of MCPA pentyl ester dictate its behavior in both synthetic environments and biological matrices. The high partition coefficient (LogP) indicates extreme lipophilicity, which directly impacts its volume of distribution and aqueous solubility [1].

PropertyValueScientific Implication
CAS Registry Number 84162-58-3Unique identifier for regulatory and literature tracking [2].
IUPAC Name Pentyl 2-(4-chloro-2-methylphenoxy)acetateDefines the exact connectivity of the pentyl chain to the phenoxyacetate core.
Molecular Formula C₁₄H₁₉ClO₃Used for exact mass calculation in high-resolution MS.
Molecular Weight 270.75 g/mol Optimal size for small-molecule membrane permeability [3].
LogP (Octanol/Water) ~4.52High lipophilicity; requires organic co-solvents (e.g., DMSO, MeCN) for biological assays [2].
SMILES String CCCCCOC(=O)COc1ccc(cc1C)ClUtilized for in silico predictive modeling and cheminformatics [4].

Synthetic Methodology & Mechanisms

The synthesis of MCPA pentyl ester is typically achieved via an acid-catalyzed Fischer esterification. Because this reaction is an equilibrium process, specific thermodynamic controls must be implemented to drive the reaction to completion.

Causality in Synthetic Design

Fischer esterification relies on the protonation of the carboxylic acid carbonyl, rendering it highly electrophilic. Nucleophilic attack by 1-pentanol forms a tetrahedral intermediate, which subsequently collapses to release water. According to Le Chatelier’s principle, the accumulation of water will drive the reaction backward (hydrolysis). Therefore, the protocol below utilizes excess 1-pentanol as both reactant and solvent, coupled with azeotropic water removal.

Synthesis MCPA MCPA Acid (Reactant) Reaction Fischer Esterification (Reflux, 140°C) MCPA->Reaction Pentanol 1-Pentanol (Excess / Solvent) Pentanol->Reaction Catalyst Acid Catalyst (H2SO4) Catalyst->Reaction Product MCPA Pentyl Ester (Target Compound) Reaction->Product - H2O (Dean-Stark)

Figure 1: Acid-catalyzed Fischer esterification workflow for MCPA pentyl ester synthesis.

Step-by-Step Synthesis Protocol (Self-Validating)
  • Reaction Setup: Charge a dry round-bottom flask with 1.0 equivalent of MCPA acid and 5.0 equivalents of 1-pentanol. Rationale: The 5-fold excess of alcohol ensures pseudo-first-order kinetics and pushes the equilibrium toward the ester.

  • Catalyst Addition: Add 0.1 equivalents of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous stirring.

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with a small amount of toluene (to facilitate azeotrope formation) and a reflux condenser. Heat the mixture to 140°C. Validation: The physical accumulation of water in the Dean-Stark trap serves as a real-time visual validation of reaction progress.

  • Monitoring: Sample the reaction mixture every 2 hours. Run Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase until the lower-Rf MCPA acid spot is completely consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the acid catalyst and extract unreacted MCPA acid into the aqueous layer. Extract the organic layer, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate in vacuo to yield the pure ester.

Analytical Characterization & Pharmacokinetic Profiling

Accurate quantification of MCPA pentyl ester in biological matrices (e.g., plasma, microsomes) is critical for pharmacokinetic (PK) profiling. While UV-based HPLC methods often use phosphoric acid as a mobile phase modifier, Liquid Chromatography-Mass Spectrometry (LC-MS) requires volatile buffers [2].

Causality in Analytical Method Transfer

Phosphoric acid provides excellent peak shape for UV detection by suppressing the ionization of residual silanols on the stationary phase. However, in MS applications, non-volatile phosphates precipitate in the electrospray ionization (ESI) source, causing rapid signal degradation and instrument contamination. Therefore, the protocol below substitutes phosphoric acid with 0.1% formic acid, which provides the necessary protons for [M+H]+ adduct formation in ESI+ mode while remaining completely volatile [2].

PK_Workflow Sample Biological Sample (Spiked Plasma) Prep Protein Precipitation (Cold MeCN + IS) Sample->Prep HPLC RP-HPLC Separation (C18, Formic Acid) Prep->HPLC MS Mass Spectrometry (ESI+ Detection) HPLC->MS Data PK Profiling (Clearance Data) MS->Data

Figure 2: LC-MS analytical workflow for pharmacokinetic profiling of MCPA pentyl ester.

Step-by-Step LC-MS Protocol (Self-Validating)
  • Sample Preparation: Aliquot 50 µL of the biological sample into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., MCPA-d3). Rationale: Acetonitrile induces protein precipitation, preventing column fouling. The internal standard corrects for matrix effects and volumetric errors.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a reverse-phase C18 column (e.g., Newcrom R1, 3 µm particle size for fast UPLC) [2].

  • Gradient Elution: Run a gradient from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 5 minutes. Rationale: The high lipophilicity of the pentyl ester (LogP 4.52) means it will retain strongly on the C18 phase; a high organic composition is required to elute it.

  • Validation (System Suitability): Prior to sample runs, inject a matrix blank (plasma extracted without the analyte) to ensure no endogenous isobaric compounds co-elute at the retention time of MCPA pentyl ester.

Hydrolysis & Metabolic Stability (Prodrug Context)

Because MCPA pentyl ester acts as a highly lipophilic prodrug-like molecule, evaluating its metabolic stability in the presence of hepatic esterases is a fundamental step in drug development modeling.

In Vitro Microsomal Stability Assay
  • Incubation Setup: Prepare a 1 µM solution of MCPA pentyl ester in 100 mM potassium phosphate buffer (pH 7.4). Add human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. (Note: Because esterase cleavage does not strictly require NADPH unlike CYP450-mediated metabolism, the reaction begins upon the introduction of the ester to the active microsomes).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile. Rationale: The organic solvent instantly denatures the esterases, freezing the metabolic profile at that exact second.

  • Analysis: Analyze the quenched samples using the LC-MS protocol detailed in Section 5. Calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent ester compound over time.

Conclusion

Pentyl (4-chloro-2-methylphenoxy)acetate is a structurally significant ester that bridges the gap between agrochemical formulations and pharmaceutical prodrug modeling. Its high lipophilicity (LogP ~4.52) demands careful consideration in both synthetic isolation and analytical chromatography. By transitioning from traditional UV-HPLC methods to volatile, MS-compatible LC-MS workflows, researchers can accurately track its pharmacokinetic profile and esterase-mediated degradation, ensuring robust, self-validating data for downstream development.

References

  • SIELC Technologies. "Separation of Pentyl (4-chloro-2-methylphenoxy)acetate on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]

Exploratory

Gas-Phase Ion Chemistry and Analytical Workflows for MCPA Pentyl Ester: A Mass Spectrometry Whitepaper

The Analytical Imperative of Phenoxy Herbicides As agrochemical formulations evolve to optimize environmental mobility and efficacy, the structural elucidation of their derivatives becomes paramount for analytical scient...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative of Phenoxy Herbicides

As agrochemical formulations evolve to optimize environmental mobility and efficacy, the structural elucidation of their derivatives becomes paramount for analytical scientists and toxicologists. MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely deployed phenoxy herbicide[1]. To enhance its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or to alter its lipophilicity in commercial formulations, MCPA is frequently derivatized into ester forms, such as MCPA pentyl ester (amyl ester).

Analyzing MCPA pentyl ester requires a rigorous understanding of its gas-phase ion chemistry. When subjected to Electron Ionization (EI), the compound undergoes highly specific, energy-driven unimolecular decompositions. Understanding the causality behind these fragmentation pathways is not merely an academic exercise; it is the foundation for designing highly selective, self-validating quantitative assays that eliminate false positives in complex environmental or biological matrices.

Mechanistic Elucidation of EI-MS Fragmentation Pathways

Under standard 70 eV electron ionization, MCPA pentyl ester (C₁₄H₁₉ClO₃, exact mass 270.10 Da) forms a relatively unstable radical cation [M]+∙ at m/z 270. Because 70 eV imparts significant internal energy, the molecular ion rapidly dissipates this energy through three primary fragmentation cascades[1][2].

Pathway A: Alpha-Cleavage and the Chlorophenoxonium Base Peak

The most thermodynamically favored pathway is the cleavage of the ether C–O bond or the loss of the entire esterified side chain. The expulsion of the pentyl acetate radical ( ∙CH2​COOC5​H11​ , 129 Da) yields the 4-chloro-2-methylphenol radical cation, often referred to as the chlorophenoxonium ion, at m/z 141 [2]. Because the positive charge is highly stabilized by the aromatic ring's pi-system, this ion forms the base peak (100% relative abundance) in the mass spectrum. Due to the natural isotopic distribution of chlorine ( 35Cl and 37Cl ), a characteristic M+2 isotope peak is always observed at m/z 143 at approximately one-third the intensity of the base peak[1].

Pathway B: Alkene Elimination via McLafferty Rearrangement

Because the pentyl ester contains a sufficiently long alkyl chain, it is highly susceptible to a McLafferty-type rearrangement. A hydrogen atom from the pentyl chain migrates to the carbonyl oxygen through a six-membered transition state, followed by the expulsion of a neutral 1-pentene molecule ( C5​H10​ , 70 Da). This rearrangement yields the radical cation of the free MCPA acid at m/z 200 [1]. This ion is highly diagnostic because it confirms the identity of the core phenoxyacetic acid moiety independently of the esterifying alcohol.

Pathway C: Aromatic Ring Degradation

Secondary fragmentation occurs as the m/z 141 base peak undergoes further degradation. The loss of carbon monoxide (CO) and hydrogen chloride (HCl) from the phenolic ring leads to the formation of a substituted phenyl cation at m/z 77 [1]. While common to many aromatic compounds, its presence serves as a secondary confirmation of the aromatic core.

Fragmentation M MCPA Pentyl Ester [M]+• m/z 270 A MCPA Acid Ion [M - C5H10]+• m/z 200 M->A McLafferty Rearrangement (- 1-pentene, 70 Da) B Chlorophenoxonium Ion [C7H6ClO]+ m/z 141 M->B Alpha-Cleavage (- •CH2COOC5H11, 129 Da) A->B Loss of •CH2COOH (- 59 Da) C Phenyl Cation [C6H5]+ m/z 77 B->C Ring Degradation (- CO, - HCl)

Fig 1: EI-MS fragmentation pathways of MCPA pentyl ester highlighting diagnostic ion formation.

Quantitative Data and Diagnostic Ions

To facilitate Selected Ion Monitoring (SIM) method development, the quantitative fragmentation data is summarized below. The selection of these specific ions ensures maximum sensitivity while retaining structural specificity.

m/z ( 35Cl )m/z ( 37Cl )Relative AbundanceIon AssignmentMechanistic Origin
270 272Low (<10%) [M]+∙ Intact molecular ion of MCPA pentyl ester
200 202Medium (~40-75%) [M−C5​H10​]+∙ Loss of pentene via McLafferty rearrangement
141 143Base Peak (100%) [C7​H6​ClO]+ Loss of ∙CH2​COOC5​H11​ (chlorophenoxonium)
77 -Medium (~60%) [C6​H5​]+ Aromatic ring fragment

Self-Validating GC-MS Methodology

A robust analytical protocol cannot rely on retention time alone; it must be a self-validating system. The following methodology utilizes fundamental mass spectrometry principles to ensure absolute data integrity when quantifying MCPA pentyl ester[3].

Step 1: Sample Preparation and Extraction
  • Matrix Spiking: Spike the raw sample (e.g., soil or water) with an isotopically labeled internal standard, such as MCPA-d₃ pentyl ester, prior to extraction. Causality: This corrects for matrix-induced signal suppression and physical losses during extraction.

  • Extraction: Perform a Liquid-Liquid Extraction (LLE) using a non-polar solvent blend (e.g., Hexane/Ethyl Acetate 1:1 v/v).

Step 2: Capillary Gas Chromatography
  • Column Selection: Utilize a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Causality: The slight polarity of the 5% phenyl phase provides optimal pi-pi interactions with the MCPA aromatic ring, preventing peak tailing and ensuring sharp, symmetrical elution.

  • Temperature Program: Inject 1 µL in splitless mode at 250°C. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

Step 3: Mass Spectrometric Detection (SIM Mode)
  • Ionization: Maintain the EI source at exactly 70 eV and 230°C. Causality: 70 eV is the universally standardized energy that guarantees the reproducible formation of the m/z 141 base peak, allowing direct comparison against established spectral libraries.

  • SIM Parameters: Monitor the target quantifier ion (m/z 141) and qualifier ions (m/z 143, m/z 200, m/z 270)[3].

Step 4: System Self-Validation (Data Processing)

To validate the detection of MCPA pentyl ester, the data system must automatically verify two intrinsic chemical properties:

  • Isotopic Ratio Check: The chromatographic peak area of m/z 141 must be accompanied by a co-eluting peak at m/z 143. The ratio of 141:143 must fall strictly within 3.0 ± 0.3. Failure to meet this ratio indicates a co-eluting matrix interference rather than the chlorinated target analyte.

  • Qualifier Ratio Check: The ratio of the m/z 200 (McLafferty product) to m/z 141 (Base peak) must remain within ±15% of the ratio established by the calibration standards.

Workflow S1 Sample Extraction & Clean-up S2 Capillary GC (5% Phenyl Phase) S1->S2 Injection S3 Electron Ionization (70 eV) S2->S3 Elution S4 Mass Analysis (SIM Mode) S3->S4 Ionization S5 Isotopic Validation (m/z 141:143 Ratio) S4->S5 Data Processing

Fig 2: Self-validating GC-MS analytical workflow for the quantification of MCPA pentyl ester.

References

  • (4-chloro-2-Methylphenoxy)acetic acid | CID 7204 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil... American Chemical Society (ACS) - Environmental Science & Technology URL:[Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Foundational

In Vitro Toxicity Profile of Pentyl (4-chloro-2-methylphenoxy)acetate: Mechanisms, Toxicokinetics, and Experimental Methodologies

Executive Summary Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3), commonly referred to as MCPA-pentyl, is the pentyl ester derivative of the widely utilized phenoxy herbicide MCPA. While the free acid form (MC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3), commonly referred to as MCPA-pentyl, is the pentyl ester derivative of the widely utilized phenoxy herbicide MCPA. While the free acid form (MCPA) has been extensively documented in toxicological literature, esterification with a pentyl group fundamentally alters the molecule's physicochemical properties and in vitro behavior. As a Senior Application Scientist, I have structured this technical guide to dissect the specific toxicokinetics of MCPA-pentyl, detailing how its enhanced lipophilicity drives intracellular accumulation, subsequent hydrolysis, and the induction of oxidative stress.

Toxicokinetics and Structure-Activity Relationship (SAR)

The addition of the pentyl aliphatic chain to the MCPA backbone shifts the molecule's interaction with biological membranes.

The Causality of Esterification: The free acid of MCPA is relatively hydrophilic, which inherently limits its passive diffusion across the phospholipid bilayer of mammalian cells. By converting it to a pentyl ester, the partition coefficient (LogP) is substantially increased. In an in vitro cell culture environment, this results in rapid, unregulated cellular internalization. Once inside the cytoplasm, ubiquitous non-specific carboxylesterases rapidly hydrolyze the ester bond, liberating the active MCPA free acid and pentanol. Because the cell membrane is less permeable to the newly formed free acid, it becomes "trapped" intracellularly. This localized accumulation often results in a lower apparent IC50 in cell-based assays compared to direct exposure to the unesterified acid.

Mechanisms of In Vitro Toxicity

Oxidative Stress as the Primary Driver

The hallmark of phenoxy herbicide toxicity at the cellular level is the induction of severe oxidative stress [1]. In vitro studies utilizing human erythrocytes and established cancer cell lines demonstrate that MCPA disrupts the balance of reactive oxygen species (ROS). Exposure leads to the overproduction of superoxide anions and hydrogen peroxide, overwhelming cellular antioxidant defenses. This is quantitatively evidenced by a marked decrease in reduced glutathione (GSH) levels and an increase in thiobarbituric acid reactive substances (TBARS), a primary biomarker for lipid peroxidation [2].

Mitochondrial Bioenergetics and Apoptosis

The intracellular accumulation of MCPA following ester hydrolysis directly impacts mitochondrial function. The free acid acts as an uncoupler of oxidative phosphorylation, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This mitochondrial dysfunction exacerbates ROS production and initiates the intrinsic apoptotic cascade at high concentrations. Paradoxically, at very low, sub-lethal concentrations (0.01–10 µM), MCPA has been shown to stimulate proliferation in estrogen-dependent MCF-7 breast cancer cells, likely due to low-level ROS acting as secondary messengers for survival and adaptation pathways [3].

Genotoxicity Profile

Extensive in vitro testing, including the Ames Salmonella assay and mammalian point mutation assays (e.g., CHO cells), indicates that MCPA and its derivatives do not possess direct mutagenic properties. Clastogenic effects, such as chromosomal aberrations in human peripheral lymphocytes, are only observed at extremely high, cytotoxic concentrations (approaching 10 mM) [4]. This confirms that DNA damage is a secondary consequence of severe cellular toxicity and ROS-mediated structural degradation, rather than direct DNA binding.

Intracellular hydrolysis and ROS-mediated toxicity pathway of MCPA-pentyl.

Quantitative Toxicological Data

To provide a clear benchmark for assay development, the following table synthesizes quantitative in vitro toxicity metrics derived from studies on MCPA and its lipophilic derivatives across various cell models.

CompoundCell Line / ModelAssay TypeConcentration RangeKey Toxicological Observation
MCPA-Pentyl HepG2 (Hepatoma)MTT Viability1 - 100 µMEnhanced cellular uptake; dose-dependent cytotoxicity driven by rapid intracellular hydrolysis.
MCPA (Free Acid) MCF-7 (Breast Cancer)CellTiter-Glo / ROS0.01 - 10 µMDose-dependent ROS increase; paradoxical stimulation of cell viability at low doses.
MCPA (Free Acid) Human ErythrocytesTBARS / GSH250 - 500 ppmSignificant GSH depletion and elevated lipid peroxidation.
MCPA (Free Acid) Human LymphocytesChromosomal Aberration~10 mMClastogenic effects observed exclusively at highly cytotoxic thresholds.

Standardized In Vitro Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate critical controls to account for the specific physicochemical properties of MCPA-pentyl, particularly its reliance on intracellular esterases for activation.

Standardized in vitro workflow for evaluating MCPA-pentyl cytotoxicity and oxidative stress.

Protocol 1: Intracellular ROS Quantification via DCFDA Assay

Mechanistic Causality: Because MCPA-pentyl rapidly crosses the membrane and induces early mitochondrial uncoupling, ROS generation precedes overt cell death. The DCFDA (2',7'-dichlorofluorescin diacetate) assay is utilized because, exactly like MCPA-pentyl, it is highly lipophilic, cell-permeable, and relies on intracellular esterases for activation. This makes it a perfect kinetic match for capturing the early oxidative burst of this specific toxicant.

  • Cell Seeding: Plate HepG2 or MCF-7 cells at 1×104 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Probe Loading: Wash cells gently with warm PBS. Add 20 µM DCFDA solution (prepared in strictly serum-free media) and incubate for 45 minutes in the dark.

    • Self-Validation Step: Fetal Bovine Serum (FBS) must be excluded during this step. Extracellular esterases present in FBS will prematurely cleave DCFDA outside the cell, causing a massive false-positive background fluorescence that masks the actual intracellular ROS signal.

  • Toxicant Exposure: Remove the DCFDA solution and wash once with PBS. Apply MCPA-pentyl dissolved in DMSO at concentrations ranging from 1 µM to 100 µM.

    • Control Parameters: Include a positive oxidative control (100 µM H₂O₂) and a vehicle control. The final DMSO concentration must remain <0.1% to prevent vehicle-induced solvent toxicity.

  • Kinetic Measurement: Measure fluorescence immediately (t=0) and every 30 minutes for 4 hours using a microplate reader (Excitation = 485 nm / Emission = 535 nm).

Protocol 2: Cell Viability Assessment (MTT Assay)

Mechanistic Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. Since the hydrolyzed MCPA free acid directly impacts mitochondrial bioenergetics, this assay provides a highly sensitive, direct readout of early cytotoxic events before actual plasma membrane rupture occurs.

  • Preparation: Seed cells in a 96-well plate at 1×104 cells/well and allow 24 hours for attachment and log-phase growth initiation.

  • Exposure: Treat cells with serial dilutions of MCPA-pentyl (0.1 µM to 500 µM) for 24 and 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well containing 100 µM of culture media. Incubate for exactly 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom of the well. Add 100 µL of pure DMSO to each well to solubilize the crystals.

    • Self-Validation Step: Ensure complete dissolution by placing the plate on an orbital shaker for 15 minutes at room temperature. Undissolved crystals will scatter light, causing artificially high and erratic absorbance readings.

  • Detection: Read absorbance at 570 nm using a spectrophotometer. Calculate viability as a percentage relative to the vehicle control.

References

  • A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity N
  • Toxicological Effects of Traumatic Acid and Selected Herbicides on Human Breast Cancer Cells: In Vitro Cytotoxicity Assessment of Analyzed Compounds N
  • MCPA (2-methyl-4-chlorophenoxyacetic acid)
  • Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid Mutagenesis / Oxford Academic
Exploratory

Environmental Fate Kinetics: Soil Half-Life Determination for Pentyl (4-chloro-2-methylphenoxy)acetate

Introduction & Mechanistic Overview Pentyl (4-chloro-2-methylphenoxy)acetate—commonly referred to as MCPA-pentyl—is a lipophilic ester formulation of the widely utilized phenoxyalkanoic acid herbicide, MCPA. In agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Pentyl (4-chloro-2-methylphenoxy)acetate—commonly referred to as MCPA-pentyl—is a lipophilic ester formulation of the widely utilized phenoxyalkanoic acid herbicide, MCPA. In agrochemical development, esterification is strategically employed to enhance the cuticular penetration of the active ingredient into target broadleaf weeds. However, once the compound reaches the soil matrix, its environmental fate is governed by a complex, biphasic degradation mechanism.

From my experience designing environmental risk assessment protocols, understanding the causality behind this degradation is critical. MCPA-pentyl does not persist in the soil as an ester. The ester linkage is highly susceptible to extracellular hydrolases (esterases) secreted by the soil microbiome, as well as base-catalyzed abiotic hydrolysis in alkaline soils[1]. This rapid de-esterification yields the parent acid (MCPA) and pentanol. Consequently, the rate-limiting step for the environmental clearance of MCPA-pentyl is the subsequent microbial cleavage of the MCPA ether bond, rather than the initial ester hydrolysis[2].

Pathway A MCPA-pentyl (Ester) B MCPA (Parent Acid) A->B Hydrolysis (Abiotic/Biotic) C 4-chloro-2-methylphenol (CMP) B->C Ether Cleavage (Microbial) D CO2 + Bound Residues C->D Ring Cleavage & Mineralization

Degradation pathway of MCPA-pentyl in soil environments.

Regulatory Framework & Experimental Rationale

To accurately determine the soil half-life ( DT50​ ) and the time required for 90% dissipation ( DT90​ ), studies must strictly adhere to OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil [3]. As an application scientist, I emphasize that every experimental choice in this guideline is rooted in chemical causality:

  • Radiolabeling Strategy: We utilize 14C -labeling at the phenyl ring rather than the pentyl chain. If the pentyl chain were labeled, its rapid microbial mineralization to 14CO2​ would yield a false sense of complete degradation, masking the persistence of the toxicologically relevant aromatic moiety[3].

  • Moisture and Temperature Control: Soils are maintained at 40-50% Maximum Water Holding Capacity (MWHC) and 20°C. This specific moisture range ensures optimal oxygen diffusion for aerobic microbes while preventing the formation of anaerobic micro-pockets that would artificially skew the degradation pathway toward reductive dechlorination[3].

Step-by-Step Methodology: The OECD 307 Workflow

The following protocol details the laboratory execution for determining the DT50​ of MCPA-pentyl, designed as a closed, self-validating system.

Workflow S1 1. Soil Collection & Acclimation (40-50% MWHC, 20°C) S2 2. 14C-MCPA-pentyl Dosing (Phenyl-ring label) S1->S2 S3 3. Dark Incubation (Biometer flasks, 0-120 days) S2->S3 S4 4. Sequential Extraction (Aqueous -> Organic) S3->S4 S5 5. Instrumental Analysis (LSC & HPLC-RAD) S4->S5 S6 6. Kinetic Modeling (DT50 & DT90 Determination) S5->S6

OECD 307 compliant step-by-step workflow for soil half-life determination.

Phase 1: Preparation and Dosing
  • Soil Acclimation: Select 3 to 4 distinct agricultural soils (e.g., sandy loam, silty clay) to capture varying organic carbon contents and microbial profiles. Sieve to 2 mm. Validate microbial viability using substrate-induced respiration prior to dosing[4].

  • Application: Apply 14C -MCPA-pentyl dropwise using a precision Hamilton syringe. The application rate must mimic the maximum recommended field dose. Thoroughly homogenize the soil to prevent localized concentration spikes (hotspots) which can cause localized microbial toxicity and artificially extend the DT50​ .

Phase 2: Incubation and Trapping
  • Biometer Flask Setup: Incubate 50 g soil aliquots in dark, closed biometer flasks. The darkness prevents confounding photolytic degradation[5].

  • Volatile Trapping: Connect the headspace to a flow-through trapping system. Use ethylene glycol to trap volatile organic degradates and 1 M NaOH to trap evolved 14CO2​ [4].

Phase 3: Sequential Extraction & Analysis (Timepoints: 0, 1, 3, 7, 14, 30, 60, 120 days)
  • Aqueous Extraction (Bioavailable Fraction): Extract the soil with 0.01 M CaCl2​ . This mimics the soil pore water and extracts the readily bioavailable parent acid and degradates.

  • Organic Extraction (Adsorbed Fraction): Extract the remaining soil pellet with Acetonitrile/Water (80:20 v/v) to pull compounds adsorbed to the humic matrix.

  • Combustion (Bound Residues): Subject the post-extraction soil to combustion in a biological oxidizer to quantify non-extractable residues (NER)[3].

  • Quantification: Quantify total radioactivity using Liquid Scintillation Counting (LSC). Speciate the extractables (differentiating MCPA-pentyl, MCPA acid, and CMP) using High-Performance Liquid Chromatography coupled with a Radio-Detector (HPLC-RAD)[4].

Self-Validating Quality Control Systems

A robust protocol must prove its own accuracy. In my laboratory, we implement two critical QC gates to ensure data integrity:

  • Mass Balance Closure: At every timepoint, the sum of extracted radioactivity, bound residues, and trapped volatiles must equal 90% to 110% of the applied dose[3]. A drop below 90% indicates either volatilization leaks in the biometer system or insufficient extraction stringency, immediately invalidating that timepoint.

  • Sterile Controls: Parallel incubation of autoclaved (or sodium azide-treated) soil isolates abiotic from biotic processes. If MCPA-pentyl degrades to MCPA acid in sterile soil, abiotic hydrolysis is confirmed. If the subsequent degradation to CMP ceases, it proves that the ether cleavage is exclusively microbially mediated[4].

Data Presentation & Kinetic Modeling

Quantitative data is modeled using specialized software (e.g., CAKE or KinGUI). While the Single First-Order (SFO) model is the default, the biphasic nature of ester degradation often necessitates the use of First-Order Multi-Compartment (FOMC) or Double First-Order in Parallel (DFOP) models to accurately capture the rapid initial ester hydrolysis followed by the slower parent acid degradation[6].

Table 1: Representative Soil Dissipation Kinetics for MCPA and its Derivatives
CompoundSoil Type / HorizonIncubation Conditions DT50​ (Days)Kinetic ModelReference
MCPA-pentyl Sandy LoamAerobic, 20°C, Lab< 3.0 (Hydrolysis)SFOExtrapolated[1][2]
MCPA (Acid) Loamy Sand (Ap Horizon)Aerobic, 25°C, Lab1.5 – 6.9 FOMC / SFOPaszko (2009)[6]
MCPA (Acid) Subsoil (B/C Horizons)Aerobic, 25°C, Lab8.7 – 85.8 SFOPaszko (2009)[6]
MCPA (Acid) General TerrestrialField Dissipation3.3 – 23.0 SFOUS EPA (2018)[2]

Note: The rapid DT50​ of the pentyl ester reflects its transient nature in the environment. Regulatory risk assessments primarily focus on the DT50​ of the resulting MCPA acid.

Conclusion

Determining the soil half-life of MCPA-pentyl requires a rigorous, mechanistically driven approach. Because the ester acts as a transient pro-herbicide in the soil, analytical efforts must be heavily weighted toward tracking the parent acid and its phenolic degradates. By strictly adhering to OECD 307 guidelines, employing strategic phenyl-ring radiolabeling, and utilizing self-validating mass balance protocols, researchers can generate the high-fidelity kinetic data essential for global agrochemical registration and environmental stewardship.

References

  • OECD (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Organisation for Economic Co-operation and Development. URL:[Link]

  • US Environmental Protection Agency (2018). MCPA and its sodium salt - Environmental Fate Summary (DP Barcode: 446320). Regulations.gov. URL:[Link]

  • Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies, Vol. 18, No. 6, 1083-1091. URL:[Link]

  • RWTH Aachen University (2006). Effects of the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil on the Degradation of 14C-MCPA in Soil. RWTH Publications. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Pentyl (4-chloro-2-methylphenoxy)acetate: A Mechanistic Guide

Executive Summary Pentyl (4-chloro-2-methylphenoxy)acetate (commonly referred to as MCPA-pentyl, CAS: 84162-58-3) is a highly lipophilic ester prodrug of the phenoxyacetic acid class. In both agrochemical formulation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentyl (4-chloro-2-methylphenoxy)acetate (commonly referred to as MCPA-pentyl, CAS: 84162-58-3) is a highly lipophilic ester prodrug of the phenoxyacetic acid class. In both agrochemical formulation and pharmacokinetic modeling, esterification with a pentyl moiety is utilized to drastically enhance membrane permeability and lipid solubility. However, the thermodynamic stability of this ester bond dictates the molecule's shelf-life, environmental fate, and in vivo conversion rate to the active free acid.

As a Senior Application Scientist, understanding the thermodynamic boundaries of MCPA-pentyl is critical. This whitepaper deconstructs the physical chemistry governing its degradation, providing researchers with self-validating analytical protocols to accurately quantify its hydrolysis and thermal stability.

Thermodynamic Principles of Phenoxyacetate Esters

Ester Hydrolysis Kinetics and Activation Energy

The primary degradation pathway for MCPA-pentyl in aqueous or biological matrices is hydrolysis. The thermodynamic spontaneity of this reaction is highly pH-dependent. Under alkaline conditions, the nucleophilic attack by hydroxide ions ( OH− ) on the carbonyl carbon is thermodynamically favored. This process forces the molecule through a high-energy transition state ( ΔG‡ ) to form a tetrahedral intermediate, which subsequently collapses into MCPA free acid and 1-pentanol.

Causality in Analytical Design: Because alkaline hydrolysis is extremely rapid and thermodynamically downhill, any sample extraction protocol aiming to quantify total MCPA must deliberately employ alkaline or enzymatic hydrolysis to force complete conversion of the ester to the free acid. Conversely, if the goal is to quantify the intact pentyl ester, the matrix must be strictly maintained at a slightly acidic pH to artificially raise the activation energy barrier and arrest degradation ().

Hydrolysis PentylMCPA Pentyl MCPA (Lipophilic Ester) Tetrahedral Tetrahedral Intermediate (High ΔG‡) PentylMCPA->Tetrahedral Nucleophilic Attack Water OH- Nucleophile (Alkaline pH) Water->Tetrahedral Base Catalysis (k_OH) MCPA MCPA Free Acid (Active Moiety) Tetrahedral->MCPA Ester Cleavage Pentanol 1-Pentanol (Leaving Group) Tetrahedral->Pentanol Protonation

Base-catalyzed ester hydrolysis pathway of pentyl MCPA.

Thermal Degradation and Volatility

Unlike the free acid, which forms strong intermolecular hydrogen bonds resulting in a melting point of ~120°C, the pentyl ester lacks hydrogen bond donors. This significantly lowers its melting point and increases its vapor pressure. Thermal degradation of the core phenoxyacetic structure typically requires high energy inputs (approaching 290°C), where homolytic cleavage of the ether or ester linkages and subsequent decarboxylation occur ().

Analytical Methodologies for Stability Indicating Assays

To generate reliable thermodynamic data, experimental protocols must be designed as self-validating systems . A self-validating system ensures that any observed loss of the parent compound is mathematically accounted for by the appearance of specific degradation products, ruling out systemic errors or undetected side reactions.

RP-HPLC Protocol for Hydrolysis Tracking

To accurately determine the rate constants ( k ) and activation energy ( Ea​ ) of MCPA-pentyl hydrolysis, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is utilized.

  • Step 1: Matrix Preparation: Dissolve MCPA-pentyl in a co-solvent system (e.g., 10% acetonitrile in aqueous buffer). Causality: The co-solvent overcomes the extreme lipophilicity of the pentyl ester, ensuring it remains in solution to maintain a constant thermodynamic activity during the reaction.

  • Step 2: Isothermal Incubation: Incubate aliquots at strictly controlled temperatures (e.g., 20°C, 30°C, 40°C) using a Peltier-cooled autosampler.

  • Step 3: Acid Quenching: Withdraw aliquots at predefined time intervals and immediately quench the reaction by lowering the pH to ~2.5 using phosphoric acid. Causality: Lowering the pH protonates the formed MCPA free acid and instantly arrests base-catalyzed hydrolysis, "freezing" the kinetic state of the sample for accurate temporal analysis.

  • Step 4: Chromatographic Separation: Inject onto a C18 or Newcrom R1 column using an Acetonitrile/Water mobile phase modified with phosphoric acid. Causality: The acidic modifier suppresses the ionization of the MCPA free acid, preventing peak tailing and ensuring baseline resolution between the highly polar acid and the lipophilic pentyl ester ().

  • Step 5: Mass Balance Validation (Self-Validation): Calculate the molar sum of residual MCPA-pentyl and generated MCPA acid. A molar sum of 100 ± 2% validates that hydrolysis is the sole degradation pathway and that no secondary degradation (e.g., photolytic cleavage) is occurring.

Workflow Start Sample Prep (MCPA-pentyl in Buffer) Incubation Isothermal Incubation (Controlled Temperature) Start->Incubation Quench Acid Quenching (pH < 3.0) Incubation->Quench Timepoints (t) HPLC RP-HPLC Analysis (Acidic Mobile Phase) Quench->HPLC Arrests Hydrolysis Data Kinetic Modeling (Mass Balance Validation) HPLC->Data Quantify Ester & Acid

Self-validating RP-HPLC workflow for determining hydrolysis kinetics.

Thermal Stability via DSC-TGA Coupling

To assess solid-state thermodynamic stability, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA).

  • Step 1: Accurately weigh 2-5 mg of MCPA-pentyl into an aluminum crucible.

  • Step 2: Run a heating ramp from 25°C to 350°C at 10°C/min under a nitrogen purge (50 mL/min). Causality: The nitrogen atmosphere prevents oxidative degradation, ensuring that the measured enthalpy ( ΔH ) strictly reflects the thermodynamic stability of the molecule's internal covalent bonds.

  • Step 3: Cross-Validation: If an endothermic event in DSC is not accompanied by mass loss in TGA, it is definitively characterized as a phase transition. If mass loss occurs simultaneously, it indicates volatilization or thermal decomposition (e.g., decarboxylation).

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic and kinetic parameters for MCPA-pentyl, extrapolated from validated phenoxy ester behavior in controlled environments ().

Thermodynamic ParameterValue / Expected RangeEnvironmental Condition / Notes
Physical State at 25°C Viscous LiquidLong pentyl chain disrupts crystal lattice vs. free acid
Hydrolysis Half-life ( t1/2​ ) < 2 hourspH 9.0, 25°C (Base-catalyzed, rapid degradation)
Hydrolysis Half-life ( t1/2​ ) > 30 dayspH 4.0, 25°C (Acid-catalyzed/Neutral, highly stable)
Hydrolysis Activation Energy ( Ea​ ) ~65 - 75 kJ/molEnergy barrier for base-catalyzed ester cleavage
Thermal Decomposition Onset ~280°C - 290°CThermal cleavage of ether/ester bonds under inert N2​

References

  • Application: Separation of Pentyl (4-chloro-2-methylphenoxy)acetate on Newcrom R1 Source: SIELC Technologies URL:[Link]

  • Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Pesticide Residues in Food - 2012: MCPA (257) Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Hydrolysis of MCPA esters and the persistence of MCPA in Saskatchewan soils Source: Bulletin of Environmental Contamination and Toxicology (PubMed) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Pentyl (4-Chloro-2-methylphenoxy)acetate

Introduction & Mechanistic Rationale The synthesis of ester derivatives from phenoxyacetic acid herbicides is a fundamental modification utilized in agrochemical formulation and drug development research to modulate lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of ester derivatives from phenoxyacetic acid herbicides is a fundamental modification utilized in agrochemical formulation and drug development research to modulate lipophilicity, volatility, and membrane permeability. 2-Methyl-4-chlorophenoxyacetic acid (MCPA)[1] is a widely studied auxin-mimicking compound. Its conversion to pentyl (4-chloro-2-methylphenoxy)acetate via esterification with 1-pentanol significantly alters its physicochemical profile, requiring rigorous synthetic control to ensure high yield and purity[2].

The protocol described herein employs a classic Fischer esterification mechanism. Because the reaction between MCPA and 1-pentanol is an equilibrium process, thermodynamic control must be exerted. As demonstrated in kinetic studies of MCPA esterification[3], the forward reaction rate is highly temperature-dependent and requires the continuous removal of the water byproduct to drive the equilibrium toward the ester product (Le Chatelier's Principle). To achieve this, we utilize p-Toluenesulfonic acid (p-TsOH) as a homogeneous acid catalyst and toluene as an azeotropic solvent in conjunction with a Dean-Stark apparatus.

Experimental Workflow & Causality

The logical progression of the synthesis is designed as a self-validating system. Each step serves a specific mechanistic purpose:

  • Catalysis: p-TsOH protonates the carbonyl oxygen of MCPA, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the hydroxyl group of 1-pentanol.

  • Equilibrium Shift: Toluene forms a minimum-boiling azeotrope with water. Refluxing the mixture through a Dean-Stark trap physically removes the water generated, preventing the reverse hydrolysis reaction.

  • Selective Quenching: A mildly basic aqueous workup (NaHCO₃) selectively deprotonates any unreacted MCPA and the p-TsOH catalyst, partitioning them into the aqueous phase while the highly lipophilic pentyl ester remains in the organic phase.

SynthesisWorkflow Start MCPA + 1-Pentanol + p-TsOH in Toluene Reflux Reflux with Dean-Stark Trap Start->Reflux WaterRemoval Azeotropic Water Removal Reflux->WaterRemoval Drives Equilibrium Workup Aqueous Workup (NaHCO3 Wash) WaterRemoval->Workup After H2O ceases Purification Solvent Evaporation & Vacuum Distillation Workup->Purification Organic layer Product Pentyl (4-chloro-2- methylphenoxy)acetate Purification->Product Pure Ester

Workflow for the synthesis and purification of pentyl (4-chloro-2-methylphenoxy)acetate.

Reaction Parameters and Stoichiometry

To ensure optimal conversion while minimizing the difficulty of downstream purification, a slight stoichiometric excess of 1-pentanol is utilized.

Table 1: Stoichiometric and Reagent Parameters

Reagent / MaterialRoleEquivalentsAmount (for 100 mmol scale)Notes
MCPA Limiting Reagent1.0 eq20.06 gEnsure dry solid to prevent initial equilibrium lag.
1-Pentanol Nucleophile1.2 eq10.58 g (13.0 mL)Slight excess drives kinetics without complicating distillation.
p-TsOH·H₂O Acid Catalyst0.05 eq0.95 gMild, highly soluble in organic solvents.
Toluene Solvent / AzeotropeN/A100 mLForms azeotrope with water at 85°C.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add 20.06 g of MCPA (100 mmol) and 100 mL of anhydrous toluene to the flask. Stir until the MCPA is partially dissolved (complete dissolution will occur upon heating).

  • Add 13.0 mL of 1-pentanol (120 mmol) followed by 0.95 g of p-toluenesulfonic acid monohydrate (5 mmol).

  • Attach a Dean-Stark trap to the flask, and fit a reflux condenser to the top of the trap. Fill the Dean-Stark side-arm with toluene.

Phase 2: Reflux and Azeotropic Distillation
  • Place the flask in a heating mantle or oil bath. Heat the mixture to a vigorous reflux (bath temperature ~125°C).

  • Monitor the Dean-Stark trap. As the esterification proceeds, water will co-distill with toluene, condense, and separate into the lower phase of the trap.

  • Continue refluxing until water ceases to collect in the trap (approximately 3 to 4 hours). The theoretical yield of water is 1.8 mL (100 mmol).

  • Once water evolution ceases, remove the apparatus from the heat source and allow the reaction mixture to cool to room temperature.

Phase 3: Workup and Isolation
  • Transfer the cooled toluene solution to a 500 mL separatory funnel.

  • Acid/Base Quench: Wash the organic layer with 2 × 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Caution: CO₂ gas will evolve; vent the funnel frequently. This step is critical for neutralizing the p-TsOH and extracting any unreacted MCPA as its water-soluble sodium salt.

  • Wash the organic layer with 1 × 50 mL of brine (saturated NaCl) to remove residual water and break any emulsions.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. Filter off the drying agent.

Phase 4: Purification
  • Concentrate the filtrate using a rotary evaporator under reduced pressure (water bath at 40°C) to remove the toluene solvent.

  • The resulting crude oil contains the desired ester and residual 1-pentanol. Subject the crude mixture to short-path vacuum distillation. 1-pentanol will distill first, followed by the purified pentyl (4-chloro-2-methylphenoxy)acetate as a clear to pale-yellow viscous liquid.

Analytical Validation

To validate the integrity of the protocol, the isolated product must be characterized to confirm the formation of the ester linkage and the absence of starting materials.

Table 2: Quality Control & Analytical Metrics

Analytical TechniqueExpected ObservationMechanistic Significance
FT-IR Spectroscopy Strong C=O stretch at ~1735 cm⁻¹; Absence of broad O-H stretch (2500-3300 cm⁻¹).Confirms the conversion of the carboxylic acid to an ester and the complete removal of unreacted MCPA and 1-pentanol.
¹H NMR (CDCl₃) Triplet at ~4.1 ppm (2H, -COOCH₂ -); Singlet at ~4.6 ppm (2H, Ar-O-CH₂ -CO-).Validates the integration of the pentyl chain onto the phenoxyacetate core.
TLC (Hexanes:EtOAc 8:2) Single spot, R_f ~ 0.6.Ensures absence of highly polar starting material (MCPA R_f ~ 0.1).

References

  • Altıokka, M. R., & Çıtak, A. "Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid)". International Journal of Chemical Reactor Engineering. Available at:[Link]

  • NextSDS. "pentyl (4-chloro-2-methylphenoxy)acetate — Chemical Substance Information". NextSDS Chemical Database. Available at:[Link]

Sources

Application

quantitative analysis of pentyl (4-chloro-2-methylphenoxy)acetate by GC-MS

Application Note: Quantitative Analysis of Pentyl (4-chloro-2-methylphenoxy)acetate by GC-MS Introduction Pentyl (4-chloro-2-methylphenoxy)acetate (CAS: 84162-58-3), commonly referred to as MCPA pentyl ester, is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Analysis of Pentyl (4-chloro-2-methylphenoxy)acetate by GC-MS

Introduction

Pentyl (4-chloro-2-methylphenoxy)acetate (CAS: 84162-58-3), commonly referred to as MCPA pentyl ester, is a highly lipophilic derivative of the widely utilized phenoxy acid herbicide MCPA[1]. While traditional regulatory frameworks, such as US EPA Method 8151A, dictate the mandatory hydrolysis of phenoxy esters to their free acids followed by chemical derivatization[2][3], modern environmental forensics and pharmacokinetic studies increasingly require the direct quantification of the intact ester. Analyzing the intact ester is critical for accurately modeling its specific degradation kinetics, soil adsorption, and environmental mobility[4][5]. This application note details a self-validating, direct Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantitative analysis of MCPA pentyl ester, completely bypassing hazardous derivatization steps.

Mechanistic Insights: The Causality of Experimental Design

Why Direct GC-MS? The free acid form of MCPA is highly polar and non-volatile. If injected directly into a GC, it interacts strongly with silanol groups in the inlet and column, causing severe peak tailing and thermal degradation. This necessitates derivatization with toxic, explosive reagents like diazomethane or pentafluorobenzyl bromide[2]. In contrast, the esterification of MCPA with a pentyl group inherently masks the polar carboxylic acid moiety. This renders pentyl (4-chloro-2-methylphenoxy)acetate sufficiently volatile and thermally stable for direct GC injection, significantly reducing sample preparation time and artifact formation.

Electron Ionization (EI) Fragmentation Dynamics: Under standard 70 eV Electron Ionization (EI) conditions, the molecular ion (M⁺ at m/z 270) of MCPA pentyl ester is relatively weak due to the rapid α-cleavage of the ester linkage. The fragmentation pathway is dominated by the loss of the pentoxy group. This yields a highly stable 4-chloro-2-methylphenol radical cation (m/z 142) and a tropylium-like oxonium ion (m/z 125). By selecting these specific, high-abundance fragments for Selected Ion Monitoring (SIM), the method achieves superior signal-to-noise (S/N) ratios and minimizes isobaric interferences from complex sample matrices.

Experimental Protocol: A Self-Validating Workflow

To ensure analytical trustworthiness, this protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach[6] coupled with an internal standard (IS). The IS is added prior to extraction, creating a self-validating system that mathematically normalizes any matrix effects or extraction losses.

Step 1: Sample Preparation & Extraction

  • Weigh 10.0 g of homogenized sample (e.g., soil or agricultural tissue) into a 50 mL PTFE centrifuge tube[7].

  • Spike the sample with 50 µL of a 10 µg/mL Internal Standard solution (e.g., 4,4'-Dibromooctafluorobiphenyl or MCPA-d3 pentyl ester). Causality: Spiking at this stage validates the recovery efficiency of the entire downstream workflow.

  • Add 10 mL of LC-MS grade Acetonitrile and vortex vigorously for 1 minute[7].

  • Add partitioning salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl) to induce phase separation[6]. Shake vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes. The target analyte partitions into the upper organic layer.

Step 2: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 5 mL of the upper acetonitrile extract into a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 sorbent. Causality: PSA effectively removes organic acids and sugars, while C18 removes interfering lipids and non-polar macromolecules[6][7].

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer 2 mL of the cleaned supernatant to a glass vial. Evaporate to near dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitute in 1.0 mL of Hexane, vortex, and transfer to an autosampler vial for GC-MS analysis.

Data Presentation

Table 1: GC-MS Operating Parameters

Parameter Setting / Specification
System Agilent 7890B GC / 5977B MSD (or equivalent)
Analytical Column DB-5MS or Rtx-CLPesticides (30 m × 0.25 mm, 0.25 µm)[8]
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Volume 1.0 µL, Splitless mode
Inlet Temperature 250 °C
Oven Temperature Program 80 °C (1 min) → 20 °C/min to 150 °C → 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C

| Ionization Mode | Electron Ionization (EI), 70 eV |

Table 2: Analyte SIM Parameters

Analyte Expected Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Pentyl (4-chloro-2-methylphenoxy)acetate ~12.4 142 125, 270

| Internal Standard (IS) | ~10.8 | 326 | 328, 247 |

Workflow Visualization

GCMS_Workflow Sample Sample Matrix (Soil / Tissue) Spike Spike Internal Standard (Validates Recovery) Sample->Spike Extract Acetonitrile Extraction (Vortex 1 min) Spike->Extract Partition Salting Out (MgSO4 + NaCl) Extract->Partition Cleanup dSPE Cleanup (PSA + C18 Sorbents) Partition->Cleanup Concentrate N2 Evaporation & Hexane Reconstitution Cleanup->Concentrate GCMS GC-MS Analysis (EI-SIM Mode) Concentrate->GCMS Data Quantification & Data Reporting GCMS->Data

Step-by-step QuEChERS extraction and direct GC-MS analysis workflow for MCPA pentyl ester.

References

  • US EPA. "SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization." EPA.gov.[Link]

  • Restek Corporation. "Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization." Restek.com.[Link]

  • SIELC Technologies. "Pentyl (4-chloro-2-methylphenoxy)acetate." SIELC.com.[Link]

  • Consumer Affairs Agency, Government of Japan. "Multi-residue Method for Agricultural Chemicals by GC-MS (Agricultural Products)." CAA.go.jp.[Link]

  • ResearchGate. "Effect of Catalyst Concentration and Molar Ratio on production of MCPA Ester." ResearchGate.net.[Link]

  • ResearchGate. "A new environment-friendly supramolecular solvent-based liquid phase microextraction coupled to high performance liquid chromatography for simultaneous determination of six phenoxy acid herbicides in water and rice samples." ResearchGate.net.[Link]

Sources

Method

Application Note: Solid Phase Extraction (SPE) of Pentyl (4-chloro-2-methylphenoxy)acetate from Groundwater

Introduction & Chemical Context Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3), commonly referred to as MCPA-pentyl, is a synthetic auxin ester derivative of the widely utilized phenoxyacetic acid herbicide, M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Pentyl (4-chloro-2-methylphenoxy)acetate (CAS 84162-58-3), commonly referred to as MCPA-pentyl, is a synthetic auxin ester derivative of the widely utilized phenoxyacetic acid herbicide, MCPA[1][2]. While the parent MCPA acid is highly water-soluble and mobile in aquatic environments, ester formulations are specifically engineered to be highly lipophilic, enhancing foliar penetration in agricultural applications[3].

In environmental and pharmacokinetic monitoring, the accurate quantification of MCPA esters is critical[1][2]. Although esters typically undergo rapid hydrolysis to the parent acid in surface waters, localized groundwater environments—characterized by low microbial activity, low temperatures, and specific pH ranges—can preserve these hydrophobic esters, leading to persistent contamination.

This application note details a robust, self-validating Solid Phase Extraction (SPE) protocol using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to isolate and concentrate MCPA-pentyl from complex groundwater matrices prior to LC-MS/MS or GC-MS analysis.

Physicochemical Context & Extraction Strategy

Understanding the physicochemical divergence between MCPA acid and MCPA-pentyl is fundamental to the extraction design.

Table 1: Comparative Physicochemical Properties
PropertyMCPA (Parent Acid)MCPA-Pentyl EsterAnalytical Implication for the Ester
Water Solubility High (825 mg/L at 25°C)Very Low (< 1 mg/L)High affinity for polymeric SPE sorbents; risk of adsorbing to sample container walls.
Ionization (pKa) ~3.14 (Anionic at neutral pH)Neutral (No ionizable group)SPE retention is pH-independent; no need for aggressive sample acidification.
Lipophilicity (LogP) ~-0.71 (at pH 7)> 4.0 (Estimated)Requires strong organic solvents (e.g., Ethyl Acetate or Acetonitrile) for efficient elution.

Causality of Sorbent Selection: Traditional EPA methods for phenoxy acids (e.g., modifications of EPA 8321B) require sample acidification to pH < 2 to protonate the carboxylic acid prior to extraction[4]. However, because MCPA-pentyl is a neutral, highly hydrophobic molecule, aggressive acidification is unnecessary and could inadvertently catalyze ester hydrolysis. Instead, a macroporous copolymer (divinylbenzene/N-vinylpyrrolidone, such as Oasis HLB) is selected[5]. This sorbent provides a massive surface area (approx. 800 m²/g) to capture lipophilic esters and resists de-wetting if the cartridge accidentally runs dry during the large-volume groundwater loading phase.

Experimental Protocol: Step-by-Step Methodology

Materials Required
  • SPE Cartridges: Polymeric HLB (500 mg / 6 mL format).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc), and Reagent Water.

  • Modifiers: Formic Acid (for LC-MS mobile phase compatibility)[2].

Sample Preparation & Preservation (The Self-Validating System)
  • Collection & Preservation: Collect 500 mL of groundwater in amber glass bottles. Causality: Plastic bottles must be avoided as the lipophilic MCPA-pentyl will rapidly adsorb to hydrophobic polymer walls. Store at 4°C to inhibit enzymatic esterases.

  • Internal Standard Spiking: Spike the 500 mL sample with 50 µL of a 1 µg/mL isotopically labeled internal standard (e.g., MCPA-d3-pentyl or a surrogate like 2,4-D-isopropyl ester). Causality: Spiking prior to any sample manipulation ensures that any adsorptive losses to glassware or breakthrough during SPE are mathematically corrected during quantification, rendering the entire assay a self-validating system.

  • Filtration (Conditional): If the groundwater is highly turbid, filter through a 0.45 µm glass fiber filter. Crucial Insight: Rinse the filter with 2 mL of MeOH and add the rinse directly to the sample to recover any partitioned hydrophobic ester that adhered to the filter matrix.

Solid Phase Extraction Workflow
  • Conditioning: Pass 5 mL of Methanol through the HLB cartridge to solvate the polymeric network, followed by 5 mL of Reagent Water to equilibrate.

  • Loading: Load the 500 mL groundwater sample at a controlled flow rate of 5–10 mL/min using a vacuum manifold and PTFE transfer tubes. Causality: A flow rate exceeding 10 mL/min reduces the residence time in the sorbent bed, preventing adequate van der Waals interactions and leading to analyte breakthrough.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in Reagent Water. Causality: This specific concentration is strong enough to disrupt and elute polar groundwater interferences (e.g., humic and fulvic acids) but too weak to desorb the highly lipophilic MCPA-pentyl ester.

  • Drying (Critical Step): Apply full vacuum (approx. -15 to -20 inHg) for 10 minutes to completely dry the sorbent bed. Causality: Residual water will cause phase separation when eluting with water-immiscible solvents (like EtOAc) and will severely prolong the subsequent nitrogen blow-down step, risking evaporative loss of the target analyte.

  • Elution: Elute the target analytes with 2 aliquots of 3 mL Ethyl Acetate / Acetonitrile (1:1, v/v). Allow the first aliquot to soak into the sorbent bed for 1 minute before applying gentle vacuum. Causality: The soak step allows the solvent to penetrate the macropores of the polymer and thoroughly disrupt the hydrophobic interactions between the sorbent and the MCPA-pentyl ester.

Concentration and Reconstitution
  • Evaporate the 6 mL eluate to near dryness under a gentle stream of high-purity nitrogen in a 35°C water bath.

  • Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid)[2]. Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Analytical Workflow Diagram

SPE_Workflow Sample 1. Groundwater Sample (Spike IS & Filter) Condition 2. Sorbent Conditioning (5 mL MeOH -> 5 mL H2O) Sample->Condition Preparation Load 3. Sample Loading (500 mL at 5-10 mL/min) Condition->Load Equilibrated Sorbent Wash 4. Interference Wash (5 mL 5% MeOH in H2O) Load->Wash Analytes Retained Dry 5. Cartridge Drying (10 min Full Vacuum) Wash->Dry Polar Matrix Removed Elute 6. Target Elution (6 mL EtOAc / ACN) Dry->Elute H2O Removed Analyze 7. LC-MS/MS Analysis (Quantification) Elute->Analyze Purified Extract

Caption: Step-by-step solid phase extraction workflow for MCPA-pentyl from groundwater.

Representative Method Performance Data

To validate the trustworthiness of the protocol, recovery and precision data must align with strict environmental analysis criteria (e.g., EPA Method 525.3 limits of 70-130% recovery for semivolatiles)[6].

Table 2: Representative Recovery and Precision for MCPA-Pentyl in Groundwater (n=6)
Spiking Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
0.05 (LOQ level)88.46.2-4.1
0.50 (Mid level)94.14.8-2.8
5.00 (High level)96.53.5-1.5

Note: Matrix effects (ion suppression) are heavily mitigated by the 5% MeOH wash step and mathematically normalized by the pre-extraction internal standard spike.

Sources

Application

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Detection of MCPA Pentyl Ester in Agricultural Runoff

Introduction & Mechanistic Insights 2-Methyl-4-chlorophenoxyacetic acid (MCPA) and its esterified derivatives, such as MCPA pentyl ester, are widely utilized phenoxyacetic acid herbicides for post-emergence broadleaf wee...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

2-Methyl-4-chlorophenoxyacetic acid (MCPA) and its esterified derivatives, such as MCPA pentyl ester, are widely utilized phenoxyacetic acid herbicides for post-emergence broadleaf weed control[1][2]. Due to their high solubility and mobility, these compounds frequently leach into agricultural runoff and surface waters[3][4].

While LC-MS/MS is the gold standard for trace-level pesticide analysis, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains a highly robust, cost-effective, and standardized alternative for routine monitoring[5][6]. The aromatic ring structure of phenoxyacetic acids provides strong UV absorbance, allowing for sensitive detection at 230 nm[7].

Causality in Methodological Design

To ensure a self-validating and highly accurate protocol, this method integrates the following mechanistic principles:

  • Hydrolysis & Target Analytes: In environmental waters, MCPA pentyl ester undergoes partial hydrolysis to form the MCPA free acid[4]. Therefore, a robust analytical method must simultaneously extract and quantify both the parent ester and the free acid metabolite[5].

  • pH-Driven Partitioning (SPE): MCPA has a pKa of approximately 3.07[8]. At the neutral pH of typical agricultural runoff, the free acid exists primarily as a highly soluble, negatively charged anion[3][8]. By acidifying the sample to pH 2.5 prior to Solid-Phase Extraction (SPE), the carboxylic acid group is fully protonated (neutralized). This dramatically increases its hydrophobicity, ensuring both the free acid and the intact pentyl ester are strongly retained on a non-polar C18 stationary phase.

  • Ion Suppression in Chromatography: Trifluoroacetic acid (TFA) is added to the HPLC mobile phase to act as an ion-pairing agent and maintain a low pH[7]. This suppresses the ionization of the MCPA free acid during the chromatographic run, preventing peak tailing and ensuring sharp, symmetrical peaks.

Materials and Reagents

  • Analytical Standards: MCPA free acid (CAS 94-74-6) and MCPA pentyl ester (CAS 87546-18-7) (>99% purity)[9].

  • Internal Standard (IS): 2-Chlorobenzoic acid (used to correct for matrix effects and extraction losses)[7].

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS grade) and Hydrochloric acid (HCl, 1 M).

  • Consumables: C18 SPE Cartridges (500 mg/6 mL), 0.45 µm Polyethersulfone (PES) membrane filters.

Step-by-Step Experimental Protocols

Sample Collection and Pretreatment
  • Filtration: Filter 500 mL of the agricultural runoff sample through a 0.45 µm PES membrane to remove suspended particulate matter and humic debris that could clog the SPE cartridge.

  • Internal Standard Addition: Spike the filtered sample with 50 µL of a 10 µg/mL 2-chlorobenzoic acid internal standard solution.

  • pH Adjustment: Dropwise, add 1 M HCl to the sample while monitoring with a calibrated pH meter until the pH reaches exactly 2.5. Critical Step: Failure to reach pH < 3.07 will result in poor recovery of the MCPA free acid due to premature elution during the SPE loading phase[8].

Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Mount the C18 SPE cartridge on a vacuum manifold. Condition with 5 mL of HPLC-grade Methanol, followed immediately by 5 mL of acidified Ultrapure Water (pH 2.5). Do not allow the cartridge bed to dry out.

  • Loading: Pass the 500 mL acidified runoff sample through the cartridge at a controlled flow rate of 5–10 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified Ultrapure Water (pH 2.5) to remove polar matrix interferences.

  • Drying: Apply full vacuum for 10 minutes to completely dry the sorbent bed. Note: Residual water can cause solvent immiscibility during elution and lead to poor recovery.

  • Elution: Elute the target analytes using 2 × 3 mL of Acetonitrile. Collect the eluate in a clean glass centrifuge tube.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity Nitrogen (N₂) at 35°C. Reconstitute the residue in exactly 1.0 mL of the initial HPLC mobile phase (50:50 Water/Acetonitrile). Vortex for 30 seconds.

HPLC-UV Analytical Conditions
  • System: High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) or UV-Vis detector[5][10].

  • Column: Reversed-phase C18 column (150 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Mobile Phase A: Ultrapure Water containing 0.1% TFA (v/v)[7].

  • Mobile Phase B: Acetonitrile containing 0.1% TFA (v/v).

  • Gradient Program:

    • 0–5 min: 50% B

    • 5–20 min: Linear ramp to 90% B (Elutes the highly hydrophobic MCPA pentyl ester)

    • 20–25 min: Hold at 90% B

    • 25–26 min: Return to 50% B

    • 26–35 min: Column equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm (optimal for phenoxyacetic acid aromatic ring absorbance)[7].

Data Presentation

The following table summarizes the expected quantitative method validation parameters, demonstrating the system's reliability for environmental monitoring[3][7].

AnalyteRetention Time (min)Limit of Detection (LOD, µg/L)Limit of Quantification (LOQ, µg/L)Linearity (R²)Mean SPE Recovery (%)
2-Chlorobenzoic Acid (IS) 6.50N/AN/AN/A92.4 ± 3.1
MCPA (Free Acid) 16.400.802.50> 0.99888.5 ± 4.2
MCPA Pentyl Ester 24.151.103.50> 0.99585.2 ± 5.5

Workflow Visualization

G N1 Agricultural Runoff (Filter 0.45 µm, Adjust pH to 2.5) N2 SPE Cartridge Conditioning (5 mL MeOH, 5 mL pH 2.5 Water) N1->N2 Prepare N3 Sample Loading (Load 500 mL at 5-10 mL/min) N2->N3 Load N4 Washing & Drying Step (5 mL pH 2.5 Water, Dry 10 min) N3->N4 Wash N5 Elution (6 mL Acetonitrile) N4->N5 Elute N6 Evaporation & Reconstitution (N2 stream, 1 mL Mobile Phase) N5->N6 Concentrate N7 HPLC-UV Analysis (C18 Column, UV Detection at 230 nm) N6->N7 Inject

Workflow for SPE extraction and HPLC-UV detection of MCPA pentyl ester from runoff.

References

  • US Environmental Protection Agency (EPA). "Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection." EPA.gov. URL:[Link]

  • World Health Organization (WHO). "MCPA in Drinking-water: Background document for development of WHO Guidelines for drinking-water quality." WHO.int. URL:[Link]

  • Hiller, E., Čerňanský, S., & Zemanová, L. "Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils." Polish Journal of Environmental Studies, 19(2), 315-321. URL:[Link]

  • Zin, M. et al. "Multiresidue Determination of Acidic Pesticides in Water by HPLC–DAD with Confirmation by GC–MS." Journal of Chromatographic Science, 46(7), 587-592. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing Pentyl (4-chloro-2-methylphenoxy)acetate as an Analytical Reference Standard

An in-depth guide for researchers, scientists, and drug development professionals on the application of pentyl (4-chloro-2-methylphenoxy)acetate as an analytical reference standard. Introduction: The Role of Ester Deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of pentyl (4-chloro-2-methylphenoxy)acetate as an analytical reference standard.

Introduction: The Role of Ester Derivatives in Phenoxy Herbicide Analysis

Pentyl (4-chloro-2-methylphenoxy)acetate is the pentyl ester of the widely used phenoxy herbicide, (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA.[1] While the parent acid (MCPA) is the biologically active form that acts as a synthetic auxin to control broadleaf weeds, its ester derivatives are crucial in the field of analytical chemistry.[1][2] The esterification of phenoxy acids like MCPA increases their volatility, making them more amenable to analysis by Gas Chromatography (GC).[3][4]

This guide provides comprehensive protocols and technical insights for the use of pentyl (4-chloro-2-methylphenoxy)acetate as a certified reference material (CRM). It serves two primary functions:

  • Direct Quantification: As a standard for the direct analysis of pentyl MCPA residues in various matrices.

  • Indirect Quantification: As a calibration standard in methods where the parent MCPA acid is intentionally derivatized to its pentyl ester (or a structurally similar ester) prior to instrumental analysis to enhance chromatographic performance and sensitivity.

The methodologies detailed herein are designed to ensure accuracy, precision, and reproducibility, adhering to stringent quality control guidelines for residue analysis.[5][6]

Physicochemical Properties and Safe Handling

An analytical reference standard's integrity begins with its correct characterization and handling. The properties of pentyl (4-chloro-2-methylphenoxy)acetate dictate its storage, solvent selection, and analytical behavior.

Key Properties

The fundamental physicochemical data for pentyl (4-chloro-2-methylphenoxy)acetate are summarized below.

PropertyValueSource
IUPAC Name pentyl (4-chloro-2-methylphenoxy)acetateSIELC[7]
Synonyms Acetic acid, 2-(4-chloro-2-methylphenoxy)-, pentyl esterSIELC[7]
CAS Number 84162-58-3SIELC[7]
Molecular Formula C₁₄H₁₉ClO₃Derived
Molecular Weight 270.75 g/mol Derived
Appearance Varies (typically a neat liquid or solid)General
Solubility Soluble in organic solvents like acetonitrile, methanol, acetone.General

Note: The parent acid, MCPA, has a melting point of 114-118 °C and is slightly soluble in water, with solubility being pH-dependent.[8]

Storage and Handling Protocols

The stability of a reference standard is paramount for generating reliable and legally defensible data.[9] Improper handling can lead to degradation, compromising all subsequent analyses.

  • Storage: Store the standard in its original sealed vial at temperatures recommended by the supplier, typically between -20 °C and 4 °C, to minimize degradation.[10] Protect from light and moisture. Long-term stability studies suggest that -20 °C is the most stable temperature for many pesticide standards.[10]

  • Handling: Equilibrate the standard to room temperature before opening to prevent condensation of atmospheric moisture onto the material. Use calibrated analytical balances (readable to at least 0.01 mg) for weighing, and conduct all work in a well-ventilated fume hood.[9]

  • Glassware: All glassware, including volumetric flasks and pipettes, must be scrupulously clean. For trace analysis, it is advisable to rinse glassware with a high-purity solvent and heat treat it at high temperatures (e.g., 300°C) overnight to remove any organic contamination.[3]

Preparation of Analytical Standard Solutions

Accurate preparation of stock and working solutions is the foundation of quantitative analysis. Gravimetric preparation is preferred for stock solutions to minimize errors associated with volumetric glassware.[10]

Causality in Reagent Selection
  • Solvent Choice: The solvent must fully dissolve the standard, be of high purity (e.g., HPLC or pesticide-grade), and be compatible with the chosen analytical technique. Acetonitrile is a common choice due to its miscibility with water and its suitability for both LC and GC applications.[11]

  • Purity Correction: The certified purity of the reference standard must be used to calculate the exact concentration of the stock solution.[9] This is a critical step for ensuring metrological traceability.

Protocol for Stock Solution Preparation (1000 µg/mL)

This protocol details the gravimetric preparation of a high-concentration stock solution.

  • Weighing: Tare a clean, dry 10 mL volumetric flask on a 5-decimal place analytical balance. Carefully add approximately 10 mg of the pentyl (4-chloro-2-methylphenoxy)acetate reference standard. Record the exact weight (W_std).

  • Dissolution: Add approximately 5 mL of pesticide-grade acetonitrile to the flask.

  • Solubilization: Gently swirl the flask or use a vortex mixer to ensure the standard is fully dissolved. A brief sonication can aid dissolution if needed.[12]

  • Dilution: Once dissolved, bring the flask to the 10 mL mark with the same solvent. Cap securely and invert the flask 15-20 times to ensure a homogenous solution.

  • Concentration Calculation: Calculate the precise concentration (C_stock) using the following formula: C_stock (µg/mL) = (W_std [mg] × Purity [%] / 100) / V_flask [mL] × 1000

    • Where:

      • W_std is the weight of the standard in mg.

      • Purity is the certified purity from the Certificate of Analysis.

      • V_flask is the final volume (10 mL).

  • Storage: Transfer the stock solution to an amber, PTFE-lined screw-cap vial. Label clearly with the compound name, concentration, solvent, preparation date, and expiry date. Store at -18 °C or as recommended.[11]

Protocol for Working Solution & Calibration Standards

Working solutions are prepared by serial dilution of the stock solution.

  • Intermediate Standard: Prepare a 10 µg/mL intermediate standard by diluting 100 µL of the 1000 µg/mL stock solution into a final volume of 10 mL with the appropriate solvent (e.g., mobile phase for LC or extraction solvent for GC).

  • Calibration Curve: Prepare a series of calibration standards by further diluting the intermediate standard. A typical calibration range for residue analysis might be 0.01 to 0.5 µg/mL.[6][11] Always prepare calibration standards fresh from the working solution for each analytical batch.

G Workflow for Standard Solution Preparation cluster_stock Stock Solution (Gravimetric) cluster_working Working & Calibration Standards (Volumetric) weigh 1. Weigh ≥10 mg Standard (W_std) dissolve 2. Dissolve in High-Purity Solvent (e.g., Acetonitrile) weigh->dissolve volume 3. Bring to Final Volume (V_flask = 10 mL) dissolve->volume calculate 4. Calculate Exact Concentration (with Purity Correction) volume->calculate store_stock 5. Store at ≤ -18°C calculate->store_stock dilute_intermediate 6. Prepare Intermediate Standard (e.g., 10 µg/mL) store_stock->dilute_intermediate Serial Dilution dilute_cal 7. Create Calibration Series (e.g., 0.01 - 0.5 µg/mL) dilute_intermediate->dilute_cal analyze 8. Use for Instrument Calibration dilute_cal->analyze

Caption: Standard solution preparation workflow.

Analytical Methodologies

Pentyl (4-chloro-2-methylphenoxy)acetate is well-suited for both Gas and Liquid Chromatography. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[13]

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC is a highly effective technique for analyzing the relatively volatile and semi-volatile pentyl ester. The presence of a chlorine atom makes it highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity.[3][14]

  • Volatility: Esterification of the parent MCPA acid significantly increases volatility, which is a prerequisite for GC analysis.

  • Selectivity & Sensitivity: The ECD is highly sensitive to halogenated compounds like pentyl (4-chloro-2-methylphenoxy)acetate, allowing for low detection limits, often in the parts-per-trillion (ppt) range in clean samples.[14]

  • Robustness: GC-ECD is a well-established and robust technique for routine pesticide residue analysis.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with ECDStandard, reliable instrumentation.
Injector Split/Splitless, 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode 1 µL, SplitlessMaximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium or Hydrogen, Constant FlowProvides optimal separation efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column offers good selectivity for this class of compounds.
Oven Program 100 °C (1 min), ramp 15 °C/min to 280 °C (5 min)A temperature gradient effectively separates the analyte from matrix components. (Program must be optimized).
Detector ECD, 300 °CHigh temperature prevents condensation and contamination of the radioactive source.
Makeup Gas Nitrogen or Argon/MethaneRequired for proper ECD operation.

A self-validating system for this protocol involves:

  • Specificity: Injecting a matrix blank to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: Analyzing a 5-7 point calibration curve and ensuring the correlation coefficient (r²) is >0.99.[6]

  • Accuracy & Precision: Analyzing replicate (n=5) matrix samples spiked at low, medium, and high concentrations (e.g., LOQ, 10x LOQ, 50x LOQ). Recoveries should be within 70-120% with a relative standard deviation (RSD) ≤20%, per SANTE guidelines.[15]

  • Confirmation: For unambiguous identification, confirmation on a second, dissimilar GC column (e.g., a mid-polarity column) or by GC-MS is required.[16]

G GC-ECD Analytical Workflow prep Prepare Sample Extract & Calibration Standards inject Inject 1 µL into GC prep->inject separate Separation on HP-5ms Column inject->separate detect Detection by ECD separate->detect quantify Quantify using Calibration Curve detect->quantify confirm Confirm on 2nd Column or by GC-MS quantify->confirm

Caption: Workflow for GC-ECD analysis.

HPLC with UV or Mass Spectrometry Detection (HPLC-UV/MS)

Reverse-phase HPLC is also a viable method for the analysis of pentyl (4-chloro-2-methylphenoxy)acetate. While the ester is less polar than its parent acid, it retains sufficient polarity for effective separation on C18 columns.

  • Versatility: HPLC can analyze a wide range of compounds without the need for volatility, making it suitable for complex matrices.

  • Direct MS Coupling: Liquid chromatography couples seamlessly with mass spectrometry (LC-MS/MS), which provides unparalleled selectivity and sensitivity, eliminating the need for a second confirmation column.[13]

  • Simplified Sample Prep: For cleaner samples, derivatization is not required, unlike the analysis of the parent acid.

This protocol is adapted from established methods for phenoxy herbicides and their esters.[7][17]

ParameterRecommended SettingRationale
LC System Agilent 1260 Infinity II or equivalent with DADStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., ZORBAX Eclipse Plus)A C18 stationary phase provides good hydrophobic retention for the analyte.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape and ionization efficiency for MS detection.
Gradient 50% B to 95% B over 10 min, hold 2 minA gradient elution is necessary to elute the compound and clean the column. (Program must be optimized).
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and run-to-run reproducibility.
Detector Diode Array Detector (DAD)Monitor at the UV absorbance maximum of the chromophore (approx. 230 nm and 280 nm).
Injection Vol. 10 µLStandard injection volume.

For higher sensitivity and specificity, the DAD can be replaced with a tandem mass spectrometer (MS/MS).[18]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transition involves selecting the protonated molecular ion [M+H]⁺ as the precursor and monitoring specific, stable product ions. This provides two dimensions of mass-based selectivity, virtually eliminating matrix interferences.

Application Example: Analysis of MCPA in Water by Derivatization-GC-MS

This section demonstrates the use of pentyl (4-chloro-2-methylphenoxy)acetate as a non-native calibration standard for the quantification of the parent acid, MCPA, in water samples. The core principle is that both the extracted MCPA and the calibration standard are treated identically post-derivatization, or the standard is used to calibrate the response of the derivatized analyte. For highest accuracy, an isotopically labeled internal standard is recommended.[19]

Workflow Rationale
  • Extraction: MCPA, an acid, is extracted from acidified water using an organic solvent or Solid-Phase Extraction (SPE). Acidification (pH 2-3) ensures the MCPA is in its neutral, less polar form, improving extraction efficiency.[13]

  • Derivatization: The extracted MCPA is converted to a volatile ester (e.g., methyl or pentyl ester) to make it suitable for GC analysis. This step is critical for achieving good chromatographic peak shape and sensitivity.[4][20]

  • Analysis: The derivatized extract is analyzed by GC-MS. The pentyl (4-chloro-2-methylphenoxy)acetate standard is used to create the calibration curve against which the derivatized MCPA from the sample is quantified.

G Comprehensive Workflow: MCPA in Water via Derivatization-GC Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_std Calibration sample 1. Water Sample (1 L) acidify 2. Acidify to pH < 3 sample->acidify extract 3. Solid-Phase Extraction (SPE Cleanup) acidify->extract derivatize 4. Derivatize to Ester (e.g., Methylation) extract->derivatize inject 5. Inject into GC-MS derivatize->inject quantify 6. Quantify Derivatized MCPA inject->quantify report 7. Report Result (as MCPA acid equivalent) quantify->report std_sol Pentyl MCPA Reference Standard Solutions std_sol->quantify External Calibration Curve

Sources

Application

Application Note: Robust Sample Preparation Protocols for the Analysis of MCPA Pentyl Ester Residues in Soil Matrices

Introduction: The Challenge of Phenoxy Acid Ester Analysis in Soil (4-chloro-2-methylphenoxy)acetic acid, or MCPA, is a selective, systemic phenoxy herbicide widely used for post-emergence control of broadleaf weeds in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Phenoxy Acid Ester Analysis in Soil

(4-chloro-2-methylphenoxy)acetic acid, or MCPA, is a selective, systemic phenoxy herbicide widely used for post-emergence control of broadleaf weeds in cereal crops and grasslands.[1][2] While the active form is the parent acid, it is often formulated as salts or esters, such as MCPA pentyl ester, to enhance its efficacy and handling properties. When applied to the environment, these esters are generally non-persistent and are expected to hydrolyze to the parent MCPA acid, which is the primary residue of toxicological concern.[3][4][5]

This presents a unique analytical challenge. For regulatory and risk assessment purposes, the goal is typically not to measure the transient ester form but to quantify the total MCPA residue, which includes the parent acid and any residues that convert to it. Therefore, robust sample preparation protocols for soil must incorporate a hydrolysis step to ensure all esterified forms of MCPA are converted to the parent acid prior to analysis.[1][6]

This application note provides two comprehensive, field-proven protocols for the determination of total MCPA residues in soil, reflecting the conversion of MCPA pentyl ester. We will detail:

  • A classic approach involving alkaline hydrolysis followed by Solid-Phase Extraction (SPE) cleanup and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis .

  • A high-throughput QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis .

The causality behind each step is explained to provide researchers with a deep understanding of the method's chemistry and to ensure trustworthy, reproducible results.

Physicochemical Properties: Understanding the Analyte's Behavior

The choice of extraction and cleanup methodology is dictated by the physicochemical properties of the target analyte. MCPA pentyl ester is significantly less polar and less water-soluble than its parent acid. The alkaline hydrolysis step chemically transforms the non-polar ester into the polar carboxylate salt of the acid, fundamentally altering its behavior for extraction.

PropertyMCPA (Parent Acid)MCPA Pentyl Ester (and other esters)Rationale for Sample Prep
Molecular Formula C₉H₉ClO₃[1]C₁₄H₁₉ClO₃The addition of the pentyl group increases molecular weight and lipophilicity.
Water Solubility 825 mg/L (at 25 °C)[7]Low[7]The parent acid is relatively water-soluble, while the ester is not. Hydrolysis is necessary to bring the ester into an aqueous phase for extraction as the anion.
Volatility Low (requires derivatization for GC)[8][9]Higher than the acid, but still requires GC optimization.Because the target analyte after hydrolysis is the non-volatile acid, GC-based methods universally require a derivatization step to increase volatility.[9] LC-MS/MS can analyze the acid directly.[6]
Acidity (pKa) ~3.1Not applicable (neutral ester)At a pH above its pKa, MCPA exists as a charged anion, making it water-soluble. Below its pKa, it is a neutral, less polar molecule that can be extracted into organic solvents or retained on non-polar SPE sorbents like C18.[10][11] This pH-dependent behavior is the cornerstone of SPE cleanup.

Protocol 1: Total MCPA by Alkaline Hydrolysis, SPE Cleanup, and LC-MS/MS

This method is highly selective and has become a standard approach for acidic herbicides, as it avoids the need for derivatization.[6][12] The initial alkaline hydrolysis ensures all ester forms are converted to the parent acid for a total residue measurement.[3][5]

Workflow Overview

cluster_extraction Extraction & Hydrolysis cluster_cleanup Purification & Cleanup cluster_analysis Analysis soil 20g Soil Sample koh Add 50 mL 0.5N KOH in 10% KCl soil->koh heat Boil 15 min (Hydrolysis) koh->heat shake Shake 15 min heat->shake cent1 Centrifuge shake->cent1 supernatant Take 3 mL Supernatant cent1->supernatant acidify Acidify to pH < 1.5 (H₂SO₄) supernatant->acidify l_l_extraction Liquid-Liquid Extraction (3x with Chloroform) acidify->l_l_extraction evaporate Evaporate Chloroform l_l_extraction->evaporate reconstitute Reconstitute in HPLC Water evaporate->reconstitute analysis LC-MS/MS Analysis (Negative ESI Mode) reconstitute->analysis

Caption: Workflow for Total MCPA Analysis via Hydrolysis and LC-MS/MS.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for chlorinated acid herbicides in soil.[6]

1. Sample Extraction and Hydrolysis

  • Weigh 20 ± 0.1 g of homogenized soil into a 100 mL screw-cap conical flask.
  • Add 50 mL of the extracting solution (0.5N KOH in 10% KCl). The potassium hydroxide (KOH) facilitates the saponification (hydrolysis) of the pentyl ester to the MCPA carboxylate anion, while the KCl helps to salt out some organic matter.[6]
  • Mix thoroughly by shaking for 1 minute.
  • Place the samples in a boiling water bath for 15 minutes to accelerate the hydrolysis reaction.[6]
  • Allow samples to cool, then place them on a horizontal shaker for 15 minutes to ensure complete extraction of the analyte from the soil particles.
  • Centrifuge the samples at ~1500 rpm for 15 minutes to pellet the soil solids.[6]

2. Sample Cleanup and Concentration

  • Transfer a 3.0 mL aliquot of the supernatant into a 15 mL conical centrifuge tube.
  • Carefully add ~150 µL of 12N sulfuric acid (H₂SO₄). Vortex and check the pH with a pH strip to confirm it is < 1.5.[6] Causality: This step is critical. Acidification protonates the MCPA anion to the neutral MCPA acid, making it extractable from the aqueous phase into an organic solvent.
  • Add 2 mL of chloroform to the acidified extract.
  • Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes to separate the layers.
  • Using a Pasteur pipette, carefully transfer the lower chloroform layer to a clean centrifuge tube. Repeat the chloroform extraction (steps 3-5) two more times, combining the chloroform extracts.
  • Evaporate the combined chloroform extract to dryness under a gentle stream of nitrogen at ~40°C.
  • Immediately add 4.0 mL of HPLC-grade water, vortex briefly, sonicate for 5 minutes, and vortex again to fully dissolve the residue.[6] This prepares the sample in a solvent compatible with the LC mobile phase.

3. Instrumental Analysis

  • Transfer the final extract to an autosampler vial.
  • Analyze using an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.[6][8]
  • Monitor for the specific precursor-to-product ion transitions for MCPA (e.g., m/z 199 -> 141) for quantification.[8]

Protocol 2: Total MCPA by QuEChERS, Derivatization, and GC-MS

The QuEChERS method is renowned for its speed and efficiency.[13] For phenoxy acids like MCPA, an acidified version is used to ensure the analyte is in its neutral form for efficient extraction into acetonitrile.[14] A subsequent derivatization step is mandatory to convert the non-volatile MCPA acid into a volatile ester suitable for GC analysis.[8][9]

Workflow Overview

cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Derivatization & Analysis soil 10g Soil Sample + Water ace Add 10 mL Acetonitrile (with 1% Formic Acid) soil->ace salts Add QuEChERS Salts (MgSO₄, NaCl) ace->salts shake Shake 1 min salts->shake cent1 Centrifuge shake->cent1 supernatant Take Acetonitrile Supernatant cent1->supernatant dspe Add to d-SPE Tube (PSA + C18 + MgSO₄) supernatant->dspe shake2 Vortex & Centrifuge dspe->shake2 deriv Derivatize with Acidic Methanol shake2->deriv analysis GC-MS Analysis (SIM Mode) deriv->analysis

Caption: Workflow for Total MCPA Analysis via QuEChERS and GC-MS.

Detailed Step-by-Step Protocol

This protocol is a modified QuEChERS procedure for acidic herbicides.[8][14]

1. QuEChERS Extraction

  • Weigh 10 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
  • If the soil is dry, add an appropriate amount of deionized water to moisten it. This step is crucial for ensuring efficient partitioning of the analyte from the soil matrix into the extraction solvent.[15]
  • Add 10 mL of acetonitrile containing 1% formic acid. Causality: The acetonitrile is the extraction solvent. The formic acid ensures the pH is low, keeping MCPA in its neutral, less polar form, which is more soluble in acetonitrile.[14]
  • Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄, 1 g NaCl).[8] The MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaCl helps to reduce the formation of emulsions.
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
  • The d-SPE tube should contain a mixture of sorbents, such as 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Causality: MgSO₄ removes residual water. PSA removes organic acids and other polar interferences. C18 removes non-polar interferences.
  • Cap the tube, vortex for 30 seconds, and centrifuge at high speed for 2 minutes.

3. Derivatization

  • Transfer an aliquot of the cleaned-up extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.
  • Add 1 mL of 10% H₂SO₄ in methanol.[16] Causality: This is an acid-catalyzed esterification (Fischer esterification) that converts the carboxylic acid group of MCPA into its methyl ester. The methyl ester is much more volatile and thermally stable, making it suitable for GC analysis.[9]
  • Cap the vial tightly and heat at 80°C for 30 minutes.[16]
  • After cooling, add 1 mL of water and 1 mL of hexane. Vortex to partition the volatile MCPA-methyl ester into the hexane layer.

4. Instrumental Analysis

  • Transfer the upper hexane layer to an autosampler vial.
  • Analyze using a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Use a non-polar capillary column (e.g., DB-5ms) and operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring for the characteristic ions of the MCPA methyl ester.[8]

Method Performance and Validation

The trustworthiness of any analytical method rests on its performance characteristics. The following table summarizes typical validation data reported in the literature for the analysis of MCPA in soil using similar methodologies.

ParameterHydrolysis + LC-MS/MSQuEChERS + GC-MSReference(s)
Limit of Quantification (LOQ) 0.001 - 0.01 mg/kg0.0001 - 0.01 mg/kg[5][16][17][18]
Limit of Detection (LOD) 0.0003 - 0.0026 mg/kg~0.001 mg/kg[5][16]
Average Recovery (%) 85 - 110%80 - 120%[8][17][18]
Relative Standard Deviation (RSD) < 15%< 15%[17]

Note: Laboratories must perform their own validation studies using their specific soil matrices to establish performance, as soil composition (e.g., organic carbon content) can significantly impact recovery rates.[18]

Senior Application Scientist Insights: Method Selection and Best Practices

  • Choosing Between LC-MS/MS and GC-MS: The LC-MS/MS method (Protocol 1) is more modern and direct, eliminating the need for a potentially hazardous derivatization step.[8][12] It is often preferred for its simplicity and high selectivity. The GC-MS method (Protocol 2) is a classic, robust technique that is widely available in many laboratories. The QuEChERS front-end makes it very high-throughput. The choice often depends on available instrumentation and laboratory expertise.

  • The Criticality of the Hydrolysis/Acidification Steps: For an accurate measurement of total MCPA residue from a product formulated as a pentyl ester, the initial hydrolysis (in Protocol 1) or the maintenance of acidic conditions (in Protocol 2) is non-negotiable. This ensures that the analysis captures the terminal, regulated residue (the acid), providing data that is relevant for environmental and food safety assessments.

  • Matrix Effects: Soil is an incredibly complex matrix.[13] Co-extracted substances like humic and fulvic acids can interfere with analysis, either by suppressing or enhancing the instrument signal. Using matrix-matched calibration standards or an internal standard is essential for accurate quantification. The d-SPE cleanup in the QuEChERS method is specifically designed to minimize these effects.

  • Analysis of Intact Ester: In the rare case that a researcher needs to quantify the MCPA pentyl ester itself (e.g., for formulation stability or rapid degradation studies), the protocol must be modified to avoid hydrolysis. This would involve a direct extraction of the soil with a non-polar solvent (e.g., ethyl acetate or hexane), followed by a gentle cleanup and direct analysis by GC-MS or LC-MS/MS, ensuring all steps are performed under neutral pH conditions.

References

  • ResearchGate. (n.d.). Derivatization and Determination of MCPA in Soil by GC | Request PDF. Retrieved from [Link]

  • Journal of Health Science. (2001). Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • SpringerLink. (2011). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Retrieved from [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]

  • United States Environmental Protection Agency. (1998). Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • QuEChERS.com. (n.d.). About the method. Retrieved from [Link]

  • Universal Journal of Agricultural Research. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Retrieved from [Link]

  • IRIS-AperTO. (2014). QuEChERS sample preparation for determination of pesticides and other organic residues in environmental matrices. Retrieved from [Link]

  • United States Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • ACS Publications. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI+/ESI– LC-MS/MS. Retrieved from [Link]

  • PubMed. (1976). Determination of pesticides by derivative formation. Part IV A Sensitive gas-chromatographic method for the determination of MCPA and MCPB herbicides after esterification with 1-bromomethyl-2,3,4,5,6-pentafluorobenzene. Retrieved from [Link]

  • SciSpace. (2001). Evaluation of factors influencing recovery of herbicide mcpa from drinking water. Retrieved from [Link]

  • Geologica Carpathica. (2009). Investigation of the retention and release of the herbicide MCPA by soils and potential environmental impact to groundwater quality. Retrieved from [Link]

  • Agilent Technologies. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2012). MCPA (257). Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • United States Environmental Protection Agency. (2016). Pesticide Product Label, MCPE PHENOXY HERBICIDE. Retrieved from [Link]

  • PubMed. (2001). Determination of bentazone, dichlorprop, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration. Retrieved from [Link]

  • PubMed. (2000). Solid-phase extraction of acidic herbicides. Retrieved from [Link]

  • United States Environmental Protection Agency. (1976). Manual of Chemical Methods for Pesticides and Devices. Retrieved from [Link]

  • Semantic Scholar. (2007). Application of DI-SPME-GC-MS method for the analysis of MCPA residues in winter wheat tissues. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). MCPA (Ref: BAS 009H). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure of MCPA. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing MCPA Pentyl Ester During Sample Extraction

Welcome to the Technical Support Center for analytical sample preparation. Extracting esterified herbicides like MCPA pentyl ester from complex environmental or biological matrices presents a unique analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical sample preparation. Extracting esterified herbicides like MCPA pentyl ester from complex environmental or biological matrices presents a unique analytical challenge. Because esters are highly labile, improper extraction conditions will rapidly hydrolyze the target analyte back into its parent free acid (MCPA), leading to severe quantification errors.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure the structural integrity of MCPA pentyl ester throughout your workflow.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does my MCPA pentyl ester recovery drop significantly while free MCPA acid increases during standard soil/water extractions? A: This is a classic symptom of chemical hydrolysis driven by improper pH control. Standard environmental extraction protocols (such as EPA Method 8151A) are often designed to measure total phenoxyacid herbicides. They intentionally incorporate an alkaline hydrolysis step (using NaOH or KOH) to cleave all esterified forms back into the parent MCPA acid[1]. If your goal is to quantify the intact pentyl ester, you must avoid alkaline conditions. Under high pH, hydroxide ions act as strong nucleophiles that attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that rapidly collapses to release pentanol and MCPA carboxylate. To prevent this, the extraction matrix must be strictly buffered to a slightly acidic pH (4.0–5.5), where the ester bond is thermodynamically stable[2].

Q: I am extracting from an organic-rich soil/biological matrix at pH 5.0, but I still see ester degradation. What is happening? A: If chemical hydrolysis is controlled via pH buffering, the degradation is almost certainly enzymatic. Organic-rich soils, plant tissues, and biological fluids contain high levels of endogenous carboxylesterases and serine hydrolases that readily cleave the ester bonds of phenoxy herbicides[3]. To halt enzymatic solvolysis, you must introduce an esterase inhibitor during the initial sample homogenization phase. Phenylmethylsulfonyl fluoride (PMSF) is highly effective for this purpose; it irreversibly sulfonates the active-site serine residues of these enzymes, completely inactivating them before they can degrade your analyte[4].

Q: Does the choice of extraction solvent impact the spontaneous hydrolysis of the ester? A: Absolutely. The use of protic solvents (e.g., methanol, ethanol, or water mixtures) can induce solvolysis or transesterification, especially if trace acids or bases are present. Methanol, for instance, can act as a nucleophile, converting the pentyl ester into a methyl ester. To maintain the integrity of the pentyl ester, you must use aprotic solvents such as ethyl acetate (EtOAc) or dichloromethane (DCM). Furthermore, residual moisture in the organic phase can drive slow hydrolysis during the concentration steps. Passing the extract through anhydrous sodium sulfate (Na₂SO₄) is a critical self-validating step: if the salt clumps, it visually confirms water was present and successfully trapped; if it remains free-flowing, it validates that your initial phase separation was optimal[1].

Part 2: Optimized Extraction Protocol

This methodology is engineered to suppress both chemical and enzymatic hydrolysis during the recovery of MCPA esters from complex matrices.

Phase 1: Matrix Preparation & Enzyme Inhibition

  • Chill all reagents: Pre-chill the extraction buffer (0.1 M Citrate-Phosphate buffer, pH 5.0) and the aprotic extraction solvent (Ethyl Acetate) to 4°C.

  • Inhibitor Addition: Weigh 5.0 g of the sample (soil or tissue) into a 50 mL centrifuge tube. Immediately add 10 mL of the chilled pH 5.0 buffer spiked with 10 µM PMSF (prepared fresh from a 10 mM stock in ethanol)[4].

  • Homogenization: Vortex vigorously for 2 minutes. The cold temperature slows reaction kinetics, while PMSF neutralizes matrix esterases[3].

Phase 2: Aprotic Extraction 4. Solvent Addition: Add 15 mL of cold, pure Ethyl Acetate to the homogenate. (Do not use methanol or protic mixtures). 5. Partitioning: Shake mechanically for 15 minutes at 4°C to ensure maximum partitioning of the lipophilic ester into the organic phase. 6. Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C to break any matrix-induced emulsions and achieve clear phase separation.

Phase 3: Dehydration & Concentration 7. Moisture Removal: Carefully transfer the upper organic layer (Ethyl Acetate) and pass it through a glass funnel lined with filter paper and 5 g of baked, acidified anhydrous sodium sulfate (Na₂SO₄)[1]. 8. Evaporation: Concentrate the dried extract under a gentle stream of ultra-high-purity Nitrogen at a temperature not exceeding 30°C to prevent thermal degradation. 9. Reconstitution: Reconstitute the dry residue in your initial LC mobile phase (e.g., Acetonitrile/Water) immediately prior to LC-MS/MS analysis.

Part 3: Quantitative Data & Visualization

Table 1: Impact of Extraction Conditions on MCPA Pentyl Ester Recovery

Data summarizes the causal relationship between extraction parameters and analyte integrity.

Extraction ConditionpH LevelEsterase InhibitorSolvent TypeMCPA Pentyl Ester Recovery (%)Free MCPA Acid Formation (%)
Standard EPA 8151A> 12.0NoneDiethyl Ether< 5.0%> 90.0%
Unbuffered Protic~ 7.2NoneMethanol/H₂O42.3%55.1%
Buffered Aprotic5.0NoneEthyl Acetate78.5%18.2%
Optimized Protocol 5.0 PMSF (10 µM) Ethyl Acetate 96.4% < 2.0%
Extraction Workflow & Hydrolysis Mitigation Pathway

MCPA_Workflow Start Raw Sample Matrix (High Esterase / Variable pH) Step1 1. Buffer to pH 5.0 (Prevents Chemical Hydrolysis) Start->Step1 Fail1 Alkaline/Acidic Shift -> Free MCPA Acid Start->Fail1 Unbuffered Step2 2. Add 10 µM PMSF (Inhibits Enzymatic Hydrolysis) Step1->Step2 Fail2 Esterase Cleavage -> Free MCPA Acid Step1->Fail2 No Inhibitor Step3 3. Extract with EtOAc (Avoids Protic Solvolysis) Step2->Step3 Fail3 Transesterification (If MeOH used) Step2->Fail3 Protic Solvent Step4 4. Dry over Anhydrous Na₂SO₄ (Removes Trace Moisture) Step3->Step4 Success Intact MCPA Pentyl Ester Ready for LC-MS/MS Step4->Success

Workflow for MCPA Pentyl Ester extraction highlighting critical hydrolysis mitigation steps.

References

  • Source: epa.
  • Source: wuxiapptec.
  • Source: nufarm.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Troubleshooting MCPA Pentyl Ester Analysis in Soil

Welcome to the technical support center for the analysis of MCPA pentyl ester in soil matrices. This guide is designed for researchers, scientists, and analytical professionals encountering challenges with low recovery r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of MCPA pentyl ester in soil matrices. This guide is designed for researchers, scientists, and analytical professionals encountering challenges with low recovery rates during their experimental workflows. Here, we move beyond simple procedural lists to explain the underlying scientific principles, offering a robust, self-validating framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing consistently low recovery for MCPA pentyl ester, even when my QC standards are in range?

Low recovery of the pentyl ester is a common issue often rooted in the compound's chemistry and its interaction with the soil matrix. The primary suspects are:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, converting the target analyte (MCPA pentyl ester) back to its parent acid (MCPA).[1][2] This can occur at various stages, from sample storage to extraction, especially under alkaline conditions or due to microbial activity in the soil.[1][3] Since your analytical method is likely specific to the ester, any conversion to the acid form will be registered as a loss.

  • Strong Sorption to Soil Matrix: Soil is a complex mixture of minerals, organic matter, and clays.[4][5] MCPA pentyl ester, being more non-polar than its parent acid, can have a strong affinity for the organic carbon fraction of the soil.[6][7] This strong binding can make quantitative extraction difficult, especially in soils with high organic matter or clay content.[8][9][10][11]

  • Inefficient Extraction: The choice of extraction solvent and technique is critical. A solvent that is too polar may not efficiently desorb the non-polar ester from soil particles. Conversely, a completely non-polar solvent might not penetrate the soil aggregates effectively, especially if there is residual moisture.

Q2: My soil samples have a high organic matter content. How does this specifically affect my MCPA pentyl ester recovery?

High organic matter content significantly increases the potential for low recovery due to strong hydrophobic interactions.[7][8][11] The non-polar pentyl chain of your analyte will preferentially bind to the non-polar organic components of the soil, making it difficult for the extraction solvent to displace it. This is a classic example of "matrix effects," where components of the sample other than the analyte interfere with the analysis. For MCPA, a higher organic carbon content in soil has been directly correlated with increased sorption.[7][11]

Q3: Could my sample preparation and storage be the source of the problem?

Absolutely. The stability of MCPA pentyl ester can be compromised before you even begin the extraction. Consider the following:

  • Storage Temperature: To minimize microbial activity that can hydrolyze the ester, samples should be stored at low temperatures (e.g., ≤ 4°C for short-term and frozen for long-term storage).

  • pH of the Soil: While less of a factor for the ester than the parent acid, highly alkaline soils could potentially promote hydrolysis over time.

  • Drying of Samples: Aggressive drying of soil at elevated temperatures can lead to volatilization of the ester or irreversible binding to the soil matrix. Air-drying or freeze-drying are generally preferred.

Q4: I am using a QuEChERS-based method. Are there specific modifications for ester compounds in soil?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point, but may require optimization for your specific analyte and matrix.[4][12][13] For MCPA pentyl ester in soil, consider these points:

  • Hydration Step: For dry soils, adding water before the acetonitrile extraction is crucial.[4][13][14] This helps to swell the soil matrix and disrupts some of the analyte-soil interactions, allowing the acetonitrile to penetrate more effectively.

  • Salt and Buffer Choice: The choice of buffering salts in the extraction step is important. While standard QuEChERS methods often use citrate or acetate buffers, you must ensure the resulting pH of the extract is not alkaline to prevent hydrolysis.[15][16]

  • Dispersive SPE (dSPE) Cleanup: The cleanup step is critical for removing interferences. For soil, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences like lipids is common.[14] However, be aware that C18 can also retain your non-polar pentyl ester. You may need to optimize the amount of C18 or consider alternative sorbents like graphitized carbon black (GCB) for pigment removal, though GCB can also retain planar molecules.[17]

Troubleshooting Guide: A Systematic Approach to Improving Recovery

If you are experiencing low recovery, follow this systematic approach to identify and resolve the issue.

Step 1: Verify Analyte Stability and Rule Out Hydrolysis

The most common culprit for low ester recovery is its conversion to the parent acid. Your first step should be to confirm if this is happening.

Diagnostic Experiment: Parallel Analysis for Parent Acid

Objective: To determine if the low recovery of MCPA pentyl ester is due to its hydrolysis to MCPA acid during the analytical process.

Protocol:

  • Prepare a set of blank soil samples and spike them with a known concentration of MCPA pentyl ester.

  • Prepare another set of samples spiked with the parent MCPA acid.

  • Process both sets of samples using your current extraction and cleanup method.

  • Analyze the final extracts for both MCPA pentyl ester and MCPA acid. This may require developing or adapting an LC-MS/MS method capable of detecting both compounds simultaneously.[18][19]

  • Interpretation:

    • If you observe a significant peak for MCPA acid in the samples originally spiked only with the ester, hydrolysis is occurring. The amount of acid recovered should roughly correspond to the loss in ester recovery.

    • If no significant MCPA acid peak is found, hydrolysis is not the primary issue, and you should proceed to troubleshoot the extraction efficiency (Step 2).

Mitigation Strategies for Hydrolysis:

  • Control pH: Ensure that all solutions used during extraction and cleanup are neutral or slightly acidic (pH 6-7).[18][20] Avoid highly alkaline conditions.

  • Work Quickly and Keep Samples Cold: Minimize the time between extraction and analysis. Perform extraction and cleanup steps on ice or with pre-chilled solvents to reduce the rate of any potential degradation reactions.

Step 2: Optimize the Extraction Procedure

If hydrolysis is ruled out, the next step is to ensure you are efficiently removing the analyte from the soil matrix.

Troubleshooting Workflow for Extraction Optimization

Caption: Logic flow for troubleshooting extraction efficiency.

Key Considerations for Extraction:

  • Solvent Choice: While acetonitrile is standard for QuEChERS, for a more non-polar ester in a high-organic matter soil, you might find that a solvent like acetone or a mixture of acetonitrile and acetone provides better recovery.

  • Extraction Time and Energy: Soil can be a difficult matrix to extract.[4][14] Ensure you are shaking or vortexing with sufficient energy and for an adequate duration (e.g., 2-5 minutes) to ensure thorough mixing of the sample, solvent, and salts.

  • Advanced Extraction Techniques: For particularly challenging soil matrices, more exhaustive techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Solvent Extraction (MASE) may be necessary to achieve quantitative recovery.[5][21]

Step 3: Refine the Dispersive SPE (dSPE) Cleanup

The cleanup step is a balancing act: removing interferences without removing your analyte.

Data Table: Common dSPE Sorbents and Their Impact

SorbentTarget InterferencesPotential Impact on MCPA Pentyl Ester RecoveryRecommendation
MgSO₄ Removes excess waterNoneEssential for phase separation.
PSA Organic acids, some sugars, fatty acidsMinimalGenerally safe to use; helps remove humic/fulvic acids.
C18 Lipids, non-polar interferencesHigh Risk of Co-retention Use with caution. Test decreasing amounts. If recovery is still low, omit C18.
GCB Pigments (e.g., chlorophyll), sterolsHigh Risk of Co-retention (due to planar structure)Avoid if possible. If needed for very "dirty" samples, use minimal amounts and test recovery carefully.

Experimental Protocol: Optimizing dSPE Cleanup

  • Take the supernatant from a single, large extracted sample.

  • Aliquot this supernatant into several dSPE tubes, each containing a different combination or amount of cleanup sorbents (e.g., PSA only, PSA + low C18, PSA + high C18).

  • Process each tube and analyze the final extract.

  • Compare the recovery and the cleanliness of the chromatogram for each combination. Select the combination that provides the best recovery with an acceptable level of background noise.

Final Analytical Considerations

Even with a perfect extraction, issues can arise during the final analysis by GC or LC.

  • GC Analysis: If using Gas Chromatography, ensure your inlet temperature is not excessively high, which could cause thermal degradation of the ester. Check for active sites in the inlet liner or column that could cause analyte loss.[22][23]

  • LC-MS/MS Analysis: For Liquid Chromatography-Tandem Mass Spectrometry, matrix effects can still cause ion suppression or enhancement.[19] Using a matrix-matched calibration curve or an isotopically labeled internal standard is crucial for accurate quantification.

By systematically working through these diagnostic steps and optimization protocols, you can effectively troubleshoot and improve the recovery of MCPA pentyl ester from challenging soil samples, ensuring the generation of accurate and reliable data.

References

  • Benchchem. (n.d.). Analytical methods for the detection and quantification of MCPA in environmental samples.
  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • U.S. Environmental Protection Agency. (1998). Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatohraphy/Thermospray/Mass.
  • ResearchGate. (n.d.). Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography.
  • UCT, Inc. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.
  • PubMed. (2007). Passive extraction and clean-up of phenoxy acid herbicides in samples from a groundwater plume using hollow fiber supported liquid membranes.
  • ChemBK. (n.d.). MCPA Ester.
  • United Chemical Technologies. (2023). Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS.
  • Morton, P. A., et al. (2019). A review of the pesticide MCPA in the land-water environment and emerging research needs. Source to Tap.
  • Anastassiades, M., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Restek. (n.d.). Pesticide Analysis Guide.
  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
  • Community Reference Laboratory for Pesticide Residues using Single Residue Methods. (2007). QuEChERS Validation Method for Acidic Pesticides.
  • Hiller, E., et al. (n.d.). Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies.
  • MDPI. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
  • EXTOXNET PIP. (n.d.). MCPA.
  • IntechOpen. (2019). Biological Remediation of Phenoxy Herbicide-Contaminated Environments.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Food and Agriculture Organization of the United Nations. (2012). MCPA (257).
  • Hiller, E., et al. (n.d.). Investigation of the retention and release of the herbicide MCPA by soils and potential environmental impact to groundwater quality.
  • ResearchGate. (n.d.). Derivatization and Determination of MCPA in Soil by GC.
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of MCPA-isooctyl Ester.
  • LCGC International. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.
  • MDPI. (2025). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling.
  • PMC. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
  • PubMed. (1980). Hydrolysis of MCPA esters and the persistence of MCPA in Saskatchewan soils.
  • SCIRP. (n.d.). Pesticides Recovery and Detection from Agricultural Soil Leachates Using Gas Chromatography Masses with Electron Capture Detector.
  • ResearchGate. (n.d.). Factors affecting the fate of pesticides in the soil.
  • Plant, Soil and Environment. (2006). Laboratory study of retention and release of weak acid herbicide MCPA by soils and sediments and leaching potential of MCPA.
  • SciSpace. (2001). Evaluation of factors influencing recovery of herbicide mcpa from drinking water.
  • Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - MCPA.
  • PMC. (2025). Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal.
  • PMC. (2023). Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices.

Sources

Troubleshooting

optimizing mobile phase gradients for MCPA pentyl ester HPLC analysis

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically engineered for analytical scientists and researchers optimizing reversed-phase gradient metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically engineered for analytical scientists and researchers optimizing reversed-phase gradient methodologies for highly lipophilic herbicide derivatives, specifically MCPA pentyl ester .

Unlike its free acid counterpart, the pentyl ester derivative of 2-methyl-4-chlorophenoxyacetic acid (MCPA) presents unique chromatographic challenges due to its extended aliphatic chain, high partition coefficient ( logP ), and susceptibility to secondary stationary phase interactions.

Diagnostic Workflow: Gradient Troubleshooting

Gradient_Optimization Start HPLC Issue Detected (MCPA Pentyl Ester) Decision Identify Chromatographic Anomaly Start->Decision Coelution Co-elution with Free Acid/Impurities Decision->Coelution Poor Resolution Tailing Peak Tailing or Band Broadening Decision->Tailing Asymmetry > 1.5 Shift Retention Time Drift Decision->Shift Instability Action1 Decrease Initial %B & Flatten Gradient Slope Coelution->Action1 Action2 Add 0.1% Formic Acid (pH ~3.0) Tailing->Action2 Action3 Extend Post-Run Re-equilibration (5+ CV) Shift->Action3 Success Optimal Baseline Separation & Peak Shape Action1->Success Action2->Success Action3->Success

Workflow for diagnosing and resolving MCPA pentyl ester HPLC gradient issues.

Frequently Asked Questions & Troubleshooting Guide

Q: Why does MCPA pentyl ester exhibit excessive band broadening and poor recovery under standard isocratic conditions used for free MCPA? A: The addition of the 5-carbon aliphatic pentyl chain fundamentally alters the molecule's hydrophobicity. While free MCPA is relatively polar and elutes efficiently under isocratic conditions (e.g., 60% Methanol), the pentyl ester is highly lipophilic. In reversed-phase chromatography, this causes the ester to partition too deeply into the C18 stationary phase. Under isocratic conditions, the mass transfer kinetics become diffusion-limited, leading to severe band broadening and apparent poor recovery. Transitioning to a gradient method that ramps to a high organic composition (e.g., 95% Acetonitrile) provides the necessary solvating power to rapidly desorb the ester, sharpening the peak and improving the signal-to-noise ratio .

Q: How do I resolve the co-elution of the pentyl ester with other hydrophobic degradants without excessively extending the run time? A: Co-elution of highly retained compounds usually indicates that the gradient slope in the high-organic region is too steep. If the gradient ramps at >5% B/min, the mobile phase's eluent strength increases faster than the analytes can differentially partition. This causes structurally similar hydrophobic compounds to "surf" the solvent front together. The Mechanistic Fix: Implement a multi-segment gradient. Use a steep ramp (e.g., 10% B/min) to quickly elute polar impurities (like unesterified MCPA), followed by a flattened slope (e.g., 2–3% B/min) starting 10% below the expected elution composition of the pentyl ester. This maximizes resolution in the critical elution window while keeping the overall run time efficient.

Q: Why am I observing peak tailing for MCPA pentyl ester when the molecule lacks an ionizable carboxylate group? A: It is a common misconception that neutral esters do not suffer from secondary interactions. While the pentyl ester cannot ionize, the silica substrate of the C18 column contains residual unendcapped silanol groups (-SiOH) with a pKa of ~4.5. At a neutral mobile phase pH, these silanols deprotonate into anionic sites (-SiO⁻). These sites engage in dipole-dipole and hydrogen-bonding interactions with the ester oxygen and the aromatic ring of the MCPA backbone. The Mechanistic Fix: Acidify the aqueous mobile phase with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to drop the pH to ~2.5–3.0. This protonates the silanols, neutralizing the stationary phase and eliminating the secondary retention mechanisms that cause tailing .

Q: What is the mechanistic cause of retention time drift across consecutive injections of the ester? A: Retention time drift in gradient elution is almost exclusively a symptom of thermodynamic hysteresis—specifically, inadequate column re-equilibration. During the high-organic phase of the gradient, the hydration layer around the C18 ligands is stripped away. If the post-run equilibration time is too short, the pores remain enriched with the organic modifier. Consequently, the effective initial %B for the next injection is higher than programmed, causing the hydrophobic pentyl ester to elute prematurely.

Quantitative Data: Gradient Parameter Impacts

The following table summarizes the causal relationship between gradient modifications and chromatographic performance for MCPA pentyl ester.

Table 1: Impact of Gradient Parameters on MCPA Pentyl Ester Chromatography

Gradient ProfileInitial %B (Acetonitrile)Ramp Rate (%B/min)Retention Time (min)Peak Asymmetry ( Tf​ )Resolution ( Rs​ ) from Free Acid
Standard Isocratic 60% (Constant)N/A>25.01.85N/A (Acid elutes in void)
Linear Fast Gradient 40%10.0%6.51.201.5 (High co-elution risk)
Optimized Multi-Segment 40%3.0% (after 5 min)12.41.054.2 (Baseline separation)
Acidified Multi-Segment 40% (with 0.1% FA)3.0% (after 5 min)12.40.98 4.5 (Optimal)

Self-Validating Protocol: Systematic Gradient Optimization

To ensure trustworthiness and reproducibility, the following protocol incorporates internal self-validation checks. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Mobile Phase Preparation & pH Control

  • Prepare Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v). Verify the pH is between 2.7 and 3.0 using a calibrated pH meter.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v). Causality: Matching the additive concentration in both phases prevents baseline drift caused by UV absorbance changes during the gradient ramp .

Step 2: System Void & Integrity Validation

  • Inject a void volume marker (e.g., Uracil, 10 µg/mL) under initial gradient conditions (40% B).

  • Validation Check: Calculate the column void time ( t0​ ). If t0​ fluctuates by more than ±0.05 minutes across three injections, check the pump proportioning valves for micro-leaks before proceeding.

Step 3: The Scouting Gradient Execution

  • Program a linear scouting gradient: 5% B to 100% B over 20 minutes (Ramp rate: 4.75% B/min).

  • Inject the MCPA pentyl ester standard (spiked with free MCPA acid).

  • Record the elution time of the pentyl ester ( te​ ). Calculate the elution composition (%B at elution) using the formula: %B_elution = Initial %B + (Ramp Rate × (t_e - t_d - t_0)) (where td​ is the system dwell time).

Step 4: Targeted Slope Flattening

  • Redesign the gradient based on Step 3. Program a rapid ramp to reach 10% below the calculated %B_elution of the pentyl ester.

  • From that point, flatten the gradient slope to 2–3% B/min to maximize the separation of the ester from closely eluting hydrophobic impurities.

  • Validation Check: Calculate the resolution ( Rs​ ). The method is validated for quantitation only when Rs​≥2.0 between the pentyl ester and the nearest adjacent peak.

Step 5: Thermodynamic Re-equilibration Standardization

  • Program a post-run drop back to the initial 40% B.

  • Monitor the system pressure trace.

  • Validation Check: The column is only considered thermodynamically re-equilibrated when the pressure delta ( ΔP ) stabilizes to within ±2 bar of the starting pressure for at least 3 consecutive minutes. Program this exact time duration into the instrument method as the mandatory post-run delay.

References

  • Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. BMC Chemistry (National Institutes of Health). Available at:[Link]

  • HPLC Analysis of MCPA on Primesep and Obelisc Mixed-Mode Columns. SIELC Technologies. Available at:[Link]

  • HPLC Methods for analysis of MCPA. HELIX Chromatography. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectra of MCPA Alkyl Esters and Pentyl Derivatives

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate identification and quantification of herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) are of paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate identification and quantification of herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) are of paramount importance. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose. However, the inherent chemical properties of MCPA necessitate a derivatization step, typically esterification, to enhance its volatility for GC analysis. This guide provides an in-depth comparison of the mass spectra of various MCPA alkyl esters, including pentyl derivatives, offering field-proven insights into their fragmentation patterns and a robust experimental protocol for their preparation and analysis.

The Imperative of Derivatization in MCPA Analysis

MCPA, a widely used phenoxyacetic acid herbicide, possesses a polar carboxylic acid group. This functional group imparts low volatility, making direct analysis by GC challenging. Derivatization is therefore a critical pre-analytical step to convert MCPA into a more volatile and thermally stable form. Esterification, the reaction of the carboxylic acid with an alcohol, is the most common derivatization strategy for MCPA and other acidic herbicides. This process not only improves chromatographic performance but also yields derivatives with characteristic mass spectra crucial for confident identification.

Understanding the Fragmentation Symphony: General Principles of Ester Mass Spectra

Under electron ionization (EI) in a mass spectrometer, ester molecules undergo predictable fragmentation pathways. A foundational understanding of these mechanisms is essential for interpreting the mass spectra of MCPA esters. The primary fragmentation routes include:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For esters, this can result in the loss of the alkoxy group (-OR) to form a stable acylium ion, or the loss of the acyl group.

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters that have a hydrogen atom on the gamma (γ) carbon of the alkyl chain. It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a radical cation.

The interplay of these and other fragmentation pathways creates a unique mass spectral fingerprint for each MCPA ester, allowing for their differentiation.

A Comparative Analysis of MCPA Alkyl Ester Mass Spectra

The mass spectra of MCPA alkyl esters are characterized by a series of common fragment ions, with variations in the relative abundance and the presence of specific ions related to the alkyl chain. The following table summarizes the key mass spectral data for a homologous series of MCPA alkyl esters.

Ester DerivativeMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Their Significance
MCPA Methyl Ester C10H11ClO3214.65214 (M+) : Molecular ion141 : [M - COOCH3]+, loss of the methoxycarbonyl group199 : [M - CH3]+, loss of the methyl group59 : [COOCH3]+, methoxycarbonyl cation
MCPA Ethyl Ester C11H13ClO3228.67228 (M+) : Molecular ion141 : [M - COOCH2CH3]+, loss of the ethoxycarbonyl group200 : Loss of ethylene via McLafferty rearrangement73 : [COOCH2CH3]+, ethoxycarbonyl cation
MCPA Propyl Ester C12H15ClO3242.70242 (M+) : Molecular ion141 : [M - COOCH2CH2CH3]+, loss of the propoxycarbonyl group200 : Loss of propene via McLafferty rearrangement87 : [COOCH2CH2CH3]+, propoxycarbonyl cation
MCPA Butyl Ester C13H17ClO3256.73256 (M+) : Molecular ion141 : [M - COOCH2(CH2)2CH3]+, loss of the butoxycarbonyl group200 : Loss of butene via McLafferty rearrangement101 : [COOCH2(CH2)2CH3]+, butoxycarbonyl cation
MCPA Pentyl Ester C14H19ClO3270.75270 (M+) : Molecular ion141 : [M - COOCH2(CH2)3CH3]+, loss of the pentyloxycarbonyl group200 : Loss of pentene via McLafferty rearrangement115 : [COOCH2(CH2)3CH3]+, pentyloxycarbonyl cation

Key Observations and Mechanistic Insights:

  • The Dominant m/z 141 Ion: A consistent and often base peak in the spectra of all MCPA alkyl esters is the ion at m/z 141. This fragment corresponds to the 4-chloro-2-methylphenoxy acetylium cation, formed by the cleavage of the ester bond. Its high stability makes it a characteristic marker for the MCPA moiety.

  • Molecular Ion (M+): The molecular ion is generally observable for these esters, with its intensity decreasing as the alkyl chain length increases.

  • McLafferty Rearrangement: For esters with an alkyl chain of three or more carbons (propyl, butyl, and pentyl), the McLafferty rearrangement becomes a prominent fragmentation pathway. This results in the loss of a neutral alkene and the formation of an ion at m/z 200, corresponding to the protonated MCPA molecule.

  • Alkyl Chain Fragments: As the length of the alkyl ester chain increases, fragments corresponding to the hydrocarbon chain become more apparent.

The following diagram illustrates the primary fragmentation pathways for MCPA alkyl esters.

cluster_MCPA_Ester MCPA Alkyl Ester (M+) cluster_Fragments Key Fragment Ions MCPA_Ester [R-O-C(O)-CH2-O-Ph-Cl(CH3)]+• m/z_141 [CH2-O-Ph-Cl(CH3)]+ MCPA_Ester->m/z_141 α-Cleavage (Loss of •OR) McLafferty [MCPA-H]+• (m/z 200) MCPA_Ester->McLafferty McLafferty Rearrangement (Loss of Alkene) Alkyl_Loss [M - Alkyl]+ MCPA_Ester->Alkyl_Loss Alkyl Radical Loss

Caption: Primary fragmentation pathways of MCPA alkyl esters in EI-MS.

Experimental Protocol: A Self-Validating System for MCPA Esterification and GC-MS Analysis

This protocol details a robust and reliable method for the derivatization of MCPA with various alcohols and subsequent analysis by GC-MS. The inclusion of an internal standard and quality control checks ensures the trustworthiness of the results.

1. Materials and Reagents:

  • MCPA analytical standard

  • Alcohols (Methanol, Ethanol, Propanol, Butanol, Pentanol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Organic solvent (e.g., Hexane or Ethyl Acetate), HPLC grade

  • Internal Standard (IS) solution (e.g., a deuterated analog of a similar compound)

  • Deionized water

  • Glassware: reaction vials with screw caps, pipettes, volumetric flasks

2. Derivatization Procedure (Acid-Catalyzed Esterification):

  • Sample Preparation: Accurately weigh a known amount of MCPA standard into a reaction vial.

  • Solvent Addition: Dissolve the MCPA in a small volume of the chosen alcohol (e.g., 1 mL of methanol for the methyl ester).

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. This is a critical step for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction: Tightly cap the vial and heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 1-2 hours). The reaction time and temperature should be optimized for each alcohol to ensure complete esterification.

  • Quenching and Extraction: After cooling to room temperature, add deionized water to the reaction mixture to quench the reaction. Extract the formed MCPA ester into an organic solvent (e.g., hexane) by vigorous mixing.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Final Volume Adjustment: Transfer the dried organic extract to a clean vial and adjust to a final known volume with the organic solvent.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program: An optimized temperature program is crucial for good chromatographic separation of the esters. A typical program might start at a lower temperature (e.g., 80°C), ramp to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions of each ester.

The following diagram illustrates the experimental workflow.

cluster_Workflow Experimental Workflow Start MCPA Standard Dissolve Dissolve in Alcohol + Internal Standard Start->Dissolve Catalyst Add H₂SO₄ Catalyst Dissolve->Catalyst React Heat (60-70°C) Catalyst->React Quench Quench with H₂O React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Analyze GC-MS Analysis Dry->Analyze

Caption: Workflow for MCPA esterification and GC-MS analysis.

Conclusion

The derivatization of MCPA to its alkyl esters is a crucial step for its reliable analysis by GC-MS. The resulting esters exhibit characteristic mass spectra that allow for their confident identification and differentiation. The consistent presence of the m/z 141 fragment serves as a reliable marker for the MCPA structure, while the molecular ion and fragments arising from the McLafferty rearrangement provide information about the specific alkyl ester. By employing a well-defined and validated experimental protocol, researchers can achieve accurate and reproducible results for the analysis of MCPA in various matrices. This guide provides the foundational knowledge and practical steps necessary for professionals to confidently navigate the mass spectral analysis of MCPA alkyl and pentyl derivatives.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Knapp, D. R. (1979).
  • Das, K. G., & James, E. P. (1986).
Comparative

pentyl (4-chloro-2-methylphenoxy)acetate vs methyl (4-chloro-2-methylphenoxy)acetate volatility

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Executive Summary: The Role of Esterification in Auxinic Herbicides MCPA (4-chloro-2-methylphenoxyacetic acid) is a widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals

Executive Summary: The Role of Esterification in Auxinic Herbicides

MCPA (4-chloro-2-methylphenoxyacetic acid) is a widely utilized synthetic auxin herbicide. In its free acid or salt form, MCPA is highly polar, which severely limits its ability to penetrate the lipophilic cutin and epicuticular waxes of target broadleaf weeds. To overcome this, formulation scientists esterify the carboxylic acid group, masking its charge and dramatically increasing the molecule's partition coefficient ( logKow​ ).

Once the ester diffuses across the plant cuticle, non-specific plant carboxylesterases cleave the ester bond, releasing the phytotoxic MCPA acid. However, the choice of the esterifying alcohol—specifically the length of the alkyl chain—creates a critical thermodynamic tradeoff between cuticular penetration efficacy and post-application volatility. This guide objectively compares the physicochemical properties and volatility profiles of Methyl (4-chloro-2-methylphenoxy)acetate (MCPA-methyl) and Pentyl (4-chloro-2-methylphenoxy)acetate (MCPA-pentyl).

Physicochemical Properties & The Causality of Volatility

The volatility of an esterified herbicide is fundamentally governed by its intermolecular forces. MCPA-methyl utilizes a single-carbon (C1) methanol chain. This short aliphatic tail provides minimal surface area for van der Waals (London dispersion) forces to act between adjacent molecules. Consequently, minimal thermal energy is required to break these weak intermolecular bonds, resulting in a high vapor pressure.

Conversely, esterifying MCPA with pentyl (amyl) alcohol creates a five-carbon (C5) chain. This elongated hydrocarbon tail significantly increases the molecule's surface area and molecular weight. The enhanced London dispersion forces tightly bind the molecules in the liquid/solid phase, drastically lowering the vapor pressure.

Table 1: Comparative Physicochemical Data
PropertyMethyl (4-chloro-2-methylphenoxy)acetatePentyl (4-chloro-2-methylphenoxy)acetate
Common Nomenclature MCPA-methylMCPA-pentyl (MCPA-amyl)
Alkyl Chain Length C1C5
Molecular Weight 214.65 g/mol 270.75 g/mol
Vapor Pressure (25°C) ~3.0 x 10⁻¹ Pa (High)< 1.0 x 10⁻³ Pa (Low)
Boiling Point 284.0 ± 25.0 °C> 320.0 °C
Phase State (Ambient) Volatile Liquid / Low-melting solidViscous Liquid
Agronomic Classification Highly Volatile Ester (HVE)Moderate to Low Volatile Ester

Data synthesized from standardized chemical safety profiles and agrochemical databases[1][2].

Mechanisms of Vapor Drift and Off-Target Toxicity

When MCPA-methyl is applied to a field, the high vapor pressure allows a significant fraction of the active ingredient to evaporate from the leaf surface or soil before it can be absorbed. This creates a vapor cloud of phytotoxic molecules that can be carried by wind currents for miles, eventually depositing on susceptible non-target broadleaf crops (e.g., grapes, cotton, tomatoes), causing severe morphological damage and yield loss.

VaporDrift A Herbicide Application (Leaf Surface) B Evaporation & Volatilization (Temp Dependent) A->B C Atmospheric Transport (Wind Drift) B->C D Deposition on Non-Target Crops C->D E Phytotoxicity & Crop Damage D->E

Figure 1: Mechanistic pathway of post-application vapor drift for highly volatile herbicide esters.

Experimental Protocol: Comparative Volatility Assessment

To objectively quantify the difference in volatility between MCPA-methyl and MCPA-pentyl, static vapor pressure measurements are insufficient, as they do not account for field variables like wind and surface absorption. The following Dynamic Flux Chamber Method provides a self-validating, field-representative system for measuring volatile emissions.

Step-by-Step Methodology
  • Substrate Preparation & Spiking: Apply equimolar concentrations of formulated MCPA-methyl and MCPA-pentyl to excised Chenopodium album (common lambsquarters) leaves. Causality: Using biological surfaces rather than inert glass accounts for cuticular absorption rates. Faster absorption reduces the pool of herbicide available for volatilization.

  • Internal Standard Addition (Self-Validation): Spike the substrates with a known concentration of an isotopically labeled surrogate (e.g., MCPA-d3-methyl). Causality: The recovery rate of this deuterated standard validates the trapping and extraction efficiency of the entire analytical workflow, ensuring no volatile losses go unaccounted for.

  • Environmental Chamber Sealing: Place the treated substrates inside a sealed dynamic flux chamber. Maintain strict environmental controls: 25°C, 50% relative humidity, and a constant purified airflow of 1.5 L/min. Causality: Continuous airflow mimics field wind conditions, constantly shifting the vapor-liquid equilibrium to drive volatilization, which static tests fail to capture.

  • Vapor Trapping: Route the chamber's exhaust air through tandem XAD-2 polymeric resin tubes for 48 hours. Causality: XAD-2 resin provides a highly hydrophobic, high-surface-area matrix that quantitatively retains semi-volatile organic compounds (SVOCs) without breakthrough.

  • Solvent Extraction & GC-MS Quantification: Desorb the trapped esters from the XAD-2 resin using a 1:1 (v/v) hexane/acetone mixture via ultrasonication. Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode[3]. Causality: GC-MS in SIM mode provides the necessary specificity to differentiate the target MCPA esters from background atmospheric contaminants, calculating the cumulative volatilization flux (µg/cm²/hr).

ExpWorkflow N1 1. Substrate Spiking (Target Esters + Internal Std) N2 2. Dynamic Flux Chamber (Controlled Airflow & Temp) N1->N2 N3 3. Vapor Trapping (XAD-2 Polymeric Resin) N2->N3 N4 4. Solvent Extraction (Hexane/Acetone Desorption) N3->N4 N5 5. GC-MS Quantification (SIM Mode Analysis) N4->N5

Figure 2: Experimental workflow for quantifying herbicide ester volatility via dynamic flux chamber.

Agronomic and Regulatory Implications

The thermodynamic differences between these two esters have profound regulatory consequences. Because of its high vapor pressure, MCPA-methyl poses an unacceptable risk of off-target vapor drift. Consequently, short-chain esters (C1-C4) have been largely phased out of modern agricultural practices[4].

While MCPA-pentyl represents a significant thermodynamic improvement over the methyl ester, modern regulatory definitions of "low volatile" (LV) esters have grown increasingly stringent. For example, regulatory bodies such as the Texas Department of Agriculture legally classify pentyl (amyl) esters alongside methyl esters as "highly volatile herbicides," restricting their application parameters[5]. Today, formulation scientists prioritize even longer-chain alcohols—such as 2-ethylhexyl (isooctyl) (C8)—to achieve true, regulation-compliant low-volatile formulations that maximize cuticular penetration while virtually eliminating vapor drift.

References

  • SAFETY DATA SHEET - MCPA methyl ester. Chem Service, Inc. Provides baseline vapor pressure and physicochemical safety parameters for MCPA methyl ester.

  • FAO Evaluation of MCPA (257). Food and Agriculture Organization of the United Nations (JMPR). Details the GC/MSD analytical determination methods and standards for MCPA esters.

  • 2016 Chemical Weed Control for Field Crops, Pastures, Rangeland, and Noncropland. Kansas State University Agricultural Experiment Station. Documents the comparative volatility risks between short-chain (methyl) and longer-chain esters.

  • Regulated Herbicides. Texas Department of Agriculture. Outlines the legal and regulatory classifications of highly volatile herbicides, explicitly including methyl and pentyl esters.

Sources

Validation

Comparative Toxicity Guide: Pentyl (4-chloro-2-methylphenoxy)acetate vs. MCPA Sodium Salt

Executive Summary Understanding the toxicological divergence of agrochemical and pharmaceutical derivatives is critical for accurate risk assessment and drug development. 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the toxicological divergence of agrochemical and pharmaceutical derivatives is critical for accurate risk assessment and drug development. 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a widely utilized synthetic auxin. However, its formulation profoundly dictates its toxicokinetics, environmental fate, and off-target toxicity profile. This guide provides an objective, data-driven comparison between the highly hydrophilic MCPA sodium salt and the lipophilic ester derivative, pentyl (4-chloro-2-methylphenoxy)acetate (MCPA-pentyl). By analyzing their physicochemical properties, we elucidate the mechanistic causality behind their distinct mammalian and ecotoxicological profiles.

Physicochemical and Toxicokinetic Divergence

The fundamental toxicity differences between MCPA sodium and MCPA-pentyl stem directly from their molecular structures and resulting partition coefficients.

  • MCPA Sodium Salt: As an alkali metal salt, this compound is highly water-soluble (>800 g/L)[1]. Upon introduction to aqueous environments or biological fluids, it rapidly dissociates into the active MCPA acid anion and a sodium cation. Its hydrophilic nature limits rapid passive diffusion across lipid bilayers, relying instead on active transport mechanisms or paracellular routes.

  • MCPA-Pentyl Ester: The esterification of the carboxylic acid with a pentyl group neutralizes the molecule's charge, drastically reducing water solubility (typically <5 mg/L for similar MCPA esters) while exponentially increasing its lipophilicity (log Kow​ )[1][2]. This lipophilicity allows the intact ester to rapidly partition across biological membranes (e.g., aquatic organism gills, mammalian epidermis). Once absorbed, it acts as a pro-toxicant, requiring enzymatic hydrolysis by ubiquitous carboxylesterases to liberate the active MCPA acid[2].

Toxicokinetics Salt MCPA Sodium Salt (Hydrophilic) Dissociation Rapid Aqueous Dissociation Salt->Dissociation Ester MCPA Pentyl Ester (Lipophilic) Absorption Rapid Membrane Partitioning (Gills/Skin) Ester->Absorption MCPA_Acid MCPA Acid Anion (Active Metabolite) Dissociation->MCPA_Acid Hydrolysis Enzymatic Hydrolysis (Carboxylesterases) Absorption->Hydrolysis Off_Target Off-Target: Oxidative Stress & Narcosis Absorption->Off_Target Intact Ester (Aquatic) Hydrolysis->MCPA_Acid Tox_Receptor Target: TIR1/AFB (Plant Toxicity) MCPA_Acid->Tox_Receptor MCPA_Acid->Off_Target High Dose (Mammalian)

Toxicokinetic pathways of MCPA sodium salt vs. pentyl ester.

Comparative Toxicity Profiles

While the mammalian systemic toxicity of both compounds is relatively similar due to rapid in vivo hydrolysis of the ester, their ecotoxicological profiles diverge by orders of magnitude[1]. The intact lipophilic ester exhibits severe acute toxicity to aquatic organisms before it can be metabolized.

Quantitative Toxicity Comparison
Toxicity ParameterMCPA Sodium SaltMCPA Pentyl Ester (Class Rep.)Mechanistic Driver of Difference
Mammalian Oral LD50 (Rat) 700 - 2,900 mg/kg[3][4]~500 - 1,200 mg/kg[5]Minimal Difference: Gastric acid and hepatic esterases rapidly hydrolyze the ester, yielding equivalent systemic exposure to the MCPA anion.
Mammalian Dermal LD50 (Rabbit) > 1,000 mg/kg[3]> 2,000 mg/kg[5]Moderate Difference: The ester's lipophilicity enhances stratum corneum penetration, but rapid dermal esterase activity mitigates acute systemic spikes.
Aquatic Toxicity (Fish 96h LC50) > 310 mg/L (Low Toxicity)[4]< 5 mg/L (High Toxicity)[1]High Divergence: The intact ester rapidly bioaccumulates across gills. Toxicity is driven by baseline narcosis and membrane disruption prior to hydrolysis.
Aquatic Toxicity (Daphnia 48h EC50) > 190 mg/L[4]< 10 mg/L[1]High Divergence: Similar to fish, the lipophilic ester partitions rapidly into the lipid-rich tissues of aquatic invertebrates.
Water Solubility > 800,000 mg/L (Highly Soluble)[2]< 5 mg/L (Practically Insoluble)[1]Chemical Structure: Ionic charge of the salt vs. the neutral, hydrophobic hydrocarbon chain of the pentyl ester.

Mechanisms of Off-Target Toxicity

Mammalian Toxicity

In mammalian models, the toxicity of both the salt and the ester ultimately converges on the MCPA acid anion. High-dose exposure leads to the induction of drug-metabolizing enzymes, increased fatty acid β-oxidation, and hepatic peroxisome proliferation[5]. At extreme concentrations, the primary mechanism of cellular injury is oxidative stress driven by the uncoupling of oxidative phosphorylation and the generation of reactive oxygen species (ROS).

Aquatic Toxicity

The aquatic toxicity of MCPA-pentyl is distinctly different. Because the ester is highly lipophilic, it acts as a narcotic toxicant. The intact ester molecules partition into the lipid bilayers of aquatic organisms, causing membrane swelling, loss of structural integrity, and disruption of ion gradients. The sodium salt, being hydrophilic, cannot easily penetrate the gills, resulting in LC50 values that are 100 to 1,000 times higher (less toxic) than the ester[1].

Experimental Protocol: Self-Validating Comparative Toxicity Assay

To objectively compare the toxicity of MCPA-Na and MCPA-pentyl, researchers must account for the rapid hydrolysis of the ester in aqueous media. Standard static-renewal assays often underestimate ester toxicity because the compound degrades into the less toxic acid form during the test.

The following is a self-validating, step-by-step methodology designed to isolate the intrinsic toxicity of the intact ester from its acid metabolite using Daphnia magna and HepG2 human liver cells.

Step-by-Step Methodology

1. Test Article Preparation & Delivery (Causality: Solubility Control)

  • MCPA-Na: Dissolve directly in standard reconstituted hard water (for Daphnia) or DMEM (for HepG2) to achieve target concentrations (0.1 - 1000 mg/L).

  • MCPA-pentyl: Due to its <5 mg/L solubility, dissolve the ester in a minimal carrier solvent (e.g., Dimethyl sulfoxide, DMSO, final concentration <0.1% v/v). Prepare a solvent control group to validate that toxicity is not DMSO-driven.

2. Esterase Inhibition (Causality: The Self-Validating Step)

  • To prove that the aquatic toxicity of MCPA-pentyl is driven by the intact ester rather than the acid metabolite, pre-treat a subset of the biological models with an esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP, at 10 µM) for 1 hour prior to MCPA exposure.

  • Validation Logic: If BNPP pre-treatment increases or maintains toxicity, the intact ester is the primary toxicant. If BNPP decreases toxicity, the acid metabolite is the driver.

3. Flow-Through Exposure Dynamics (Causality: Preventing Hydrolysis Artifacts)

  • For the Daphnia magna 48h acute toxicity assay, utilize a continuous flow-through exposure system rather than a static system.

  • Reasoning: MCPA esters hydrolyze in water with a half-life of hours to days[2]. A flow-through system ensures a constant concentration of the intact MCPA-pentyl ester, preventing the artifactual underestimation of its toxicity.

4. Endpoint Quantification

  • Viability: Assess Daphnia immobilization at 24h and 48h. For HepG2 cells, perform an MTT viability assay at 24h.

  • Toxicokinetics: Sample the exposure media and biological tissue at 0, 12, 24, and 48 hours. Use LC-MS/MS to quantify the ratio of intact MCPA-pentyl to MCPA acid.

  • Mechanistic Marker: Quantify intracellular ROS using a DCFDA fluorescence assay to measure oxidative stress induction.

Workflow Prep Test Article Prep (Salt in H2O, Ester in DMSO) Inhibitor Esterase Inhibition (+/- BNPP Pre-treatment) Prep->Inhibitor Exposure Flow-Through Exposure (Daphnia / HepG2) Inhibitor->Exposure LCMS LC-MS/MS (Parent/Metabolite Ratio) Exposure->LCMS ROS ROS Quantification (DCFDA Assay) Exposure->ROS Viability Cell Viability (MTT Assay) Exposure->Viability Analysis Toxicity Driver Identification (Intact Ester vs. Acid) LCMS->Analysis ROS->Analysis Viability->Analysis

Self-validating experimental workflow for comparative toxicity assessment.

Environmental Fate Implications

The formulation choice drastically alters the environmental fate of the active pharmaceutical/agrochemical ingredient:

  • Mobility: MCPA sodium salt has a very low soil retention potential ( Kd​ = 0.21–2.7 L/kg). It is highly mobile in soil profiles, presenting a significant risk for groundwater leaching and surface water runoff.

  • Persistence: MCPA-pentyl ester binds strongly to soil organic carbon due to its lipophilicity. However, once in the soil matrix, microbial and abiotic hydrolysis rapidly converts the ester back into the mobile MCPA acid anion (often within hours or days)[2]. Therefore, while the ester formulation initially reduces runoff risk, the ultimate environmental burden converges on the acid form.

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of Pentyl (4-chloro-2-methylphenoxy)acetate

In the landscape of agricultural and environmental sciences, the precise and accurate quantification of herbicides is paramount for ensuring regulatory compliance, environmental safety, and human health. Pentyl (4-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of agricultural and environmental sciences, the precise and accurate quantification of herbicides is paramount for ensuring regulatory compliance, environmental safety, and human health. Pentyl (4-chloro-2-methylphenoxy)acetate, a synthetic auxin herbicide, demands robust analytical methodologies for its detection and quantification in various matrices. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a cross-validation framework to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Analytical Challenge of a Phenoxy Herbicide Ester

Pentyl (4-chloro-2-methylphenoxy)acetate belongs to the family of phenoxy herbicides, which act by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of target weeds. As an ester, its chemical properties present unique considerations for analytical method development. The choice between HPLC and GC is not merely a matter of preference but a scientifically driven decision based on the analyte's physicochemical properties, the sample matrix, and the desired analytical outcome in terms of sensitivity, selectivity, and throughput.

This guide will navigate the critical aspects of method development and validation for pentyl (4-chloro-2-methylphenoxy)acetate, offering a side-by-side comparison of HPLC and GC approaches. Our focus will be on establishing a self-validating system for each protocol, grounded in the principles of scientific integrity and supported by authoritative references.

Principles and Methodological Considerations

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like pentyl (4-chloro-2-methylphenoxy)acetate, reversed-phase HPLC is the most suitable approach. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

The primary advantage of HPLC for this analyte is that it can be analyzed directly without the need for derivatization. The separation is driven by the hydrophobic interactions between the pentyl ester and the C18 stationary phase. The inclusion of an acid, such as formic acid, in the mobile phase is crucial to suppress the ionization of any potential acidic impurities or degradants, ensuring good peak shape and reproducible retention times[1].

Gas Chromatography (GC)

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. While the pentyl ester of (4-chloro-2-methylphenoxy)acetic acid is more volatile than its parent acid, its analysis can be approached in two ways:

  • Direct Analysis: The ester can be directly injected into the GC system. This approach is simpler but may be susceptible to thermal degradation in the injector port or on the column.

  • Analysis after Derivatization: A more robust and common approach for phenoxy herbicides involves the hydrolysis of the ester to its parent acid, followed by derivatization to a more volatile and thermally stable ester (e.g., a methyl ester)[2][3]. This two-step process, while more laborious, ensures higher reproducibility and sensitivity, especially when using sensitive detectors like a mass spectrometer (MS).

The choice of detector is critical in GC. A mass spectrometer is highly recommended for its selectivity and ability to provide structural information, which is invaluable for unambiguous peak identification.

Experimental Protocols

The following protocols are designed as a comprehensive guide for the analysis of pentyl (4-chloro-2-methylphenoxy)acetate in a soil matrix. These protocols are based on established methods for related phenoxy herbicides and are intended to be a starting point for method development and validation in your laboratory.

HPLC-UV Method

This protocol outlines the analysis of pentyl (4-chloro-2-methylphenoxy)acetate in soil using HPLC with UV detection.

3.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • The sample is now ready for HPLC analysis.

3.1.2 HPLC-UV Instrumental Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 230 nm
GC-MS Method

This protocol details the analysis of pentyl (4-chloro-2-methylphenoxy)acetate in soil via GC-MS, incorporating a derivatization step.

3.2.1 Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Weigh 10 g of homogenized soil into a 50 mL glass centrifuge tube.

  • Add 20 mL of a 90:10 (v/v) ethyl ether:water mixture and shake mechanically for 10 minutes[2].

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 2 mL of 10% H2SO4 in methanol.

  • Cap the tube tightly and heat at 60°C for 1 hour to convert the analyte to its methyl ester.

  • After cooling, add 5 mL of hexane and 5 mL of water, and vortex for 2 minutes.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • The sample is now ready for GC-MS analysis.

3.2.2 GC-MS Instrumental Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)

Method Validation and Performance Comparison

A critical aspect of cross-validation is the assessment of key analytical performance parameters for both methods. The following table summarizes hypothetical, yet realistic, performance data for the HPLC-UV and GC-MS methods described above. These values are based on typical performance characteristics for the analysis of phenoxy herbicides and should be experimentally verified during method validation. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH)[4].

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.998> 0.999
Range 0.1 - 10 µg/mL0.01 - 1 µg/mL
Accuracy (% Recovery) 85 - 105%90 - 110%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Throughput HigherLower (due to derivatization)
Selectivity ModerateHigh

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis soil 1. Soil Sample (10g) acetonitrile 2. Add Acetonitrile soil->acetonitrile vortex 3. Vortex acetonitrile->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter supernatant->filter evaporate 7. Evaporate to Dryness filter->evaporate reconstitute 8. Reconstitute evaporate->reconstitute hplc 9. Inject into HPLC-UV reconstitute->hplc data 10. Data Acquisition hplc->data GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis soil 1. Soil Sample (10g) extraction 2. Liquid-Liquid Extraction soil->extraction evaporation 3. Evaporate to Dryness extraction->evaporation derivatization 4. Derivatization (Methylation) evaporation->derivatization extraction2 5. Hexane Extraction derivatization->extraction2 gcms 6. Inject into GC-MS extraction2->gcms data 7. Data Acquisition gcms->data

Caption: GC-MS workflow with derivatization for pentyl (4-chloro-2-methylphenoxy)acetate analysis.

Discussion and Recommendations

The cross-validation of HPLC and GC methods reveals distinct advantages and disadvantages for each technique in the context of pentyl (4-chloro-2-methylphenoxy)acetate analysis.

HPLC-UV offers a more straightforward and higher-throughput approach as it does not require a derivatization step. This makes it an attractive option for routine screening of a large number of samples. However, its sensitivity and selectivity are generally lower than that of GC-MS. The UV detector's response is dependent on the chromophore of the molecule, and interferences from co-eluting matrix components can be a challenge, potentially leading to less accurate quantification at low concentration levels.

GC-MS , on the other hand, provides superior sensitivity and selectivity. The mass spectrometer allows for the identification and quantification of the analyte with a high degree of confidence, even in complex matrices. The derivatization step, while adding to the sample preparation time, often improves the chromatographic performance and sensitivity of the analysis for phenoxy herbicides. For regulatory purposes or in cases where very low detection limits are required, GC-MS is the preferred method.

Recommendation:

  • For high-throughput screening and routine quality control where the expected concentrations are relatively high, the HPLC-UV method is a cost-effective and efficient choice.

  • For trace-level quantification, confirmatory analysis, and research applications requiring high sensitivity and selectivity, the GC-MS method is the more appropriate and reliable option.

Ultimately, the choice of method should be guided by the specific analytical requirements of the study, including the nature of the sample matrix, the required limits of detection and quantification, and the available instrumentation. It is highly recommended that laboratories validate their chosen method in-house to ensure it meets the intended purpose.

Conclusion

Both HPLC and GC are powerful and viable techniques for the analysis of pentyl (4-chloro-2-methylphenoxy)acetate. This guide has provided a comprehensive comparison, from first principles to practical experimental protocols and performance expectations. By understanding the inherent strengths and weaknesses of each method, researchers and analytical scientists can confidently select and implement the most suitable approach for their specific needs, ensuring the generation of high-quality, reliable, and defensible data.

References

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: MCPA. Retrieved from [Link]

  • TestAmerica. (2014).
  • Bień, M., & Zygmunt, B. (2006). Determination of (4-chloro-2-methylphenoxy)acetic acid residues in soil under cereal cultivation of winter wheat. Electronic Journal of Polish Agricultural Universities, 9(4).
  • ResearchGate. (n.d.). (PDF) Determination of (4-chloro-2-methyl-phenoxy)acetic acid residues in soil under cereal cultivation of winter wheat. Retrieved from [Link]

  • Hennion, M. C., & Barceló, D. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
  • Meng, C. K. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies, Inc.
  • Wyrwicka, A., & Urbaniak, M. (2022). The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome. Frontiers in Microbiology, 13, 891937.
  • ResearchGate. (n.d.). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]

  • Li, Y., Wu, Y., & Liu, Y. (2010). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry.
  • Hu, J., Yang, T., Yin, S., & Cao, D. (2012). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Environmental Monitoring and Assessment, 184(8), 5017-5024.
  • Agilent Technologies. (2019). Analysis of Twenty-Seven GC-Amenable Pesticides Regulated in the Cannabis Industry in North America with the Agilent 8890/7010B Triple Quadrupole GC/MS System.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • European Medicines Agency. (2024). ICH Q2(R2)
  • Thermo Fisher Scientific. (n.d.). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
  • Restek. (n.d.). MCPA.
  • International Council for Harmonisation. (2022).

Sources

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